Product packaging for 2-epi-Ramipril(Cat. No.:CAS No. 129939-65-7)

2-epi-Ramipril

Cat. No.: B141558
CAS No.: 129939-65-7
M. Wt: 416.5 g/mol
InChI Key: HDACQVRGBOVJII-HTDHLNIYSA-N
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Description

2-epi-Ramipril, also known as this compound, is a useful research compound. Its molecular formula is C23H32N2O5 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O5 B141558 2-epi-Ramipril CAS No. 129939-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-HTDHLNIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129939-65-7
Record name Ramipril impurity I [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,R,S,S,S)-EPIMER OF RAMIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7CEJ08B2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-epi-Ramipril: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-epi-Ramipril, a significant stereoisomer and known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its structural relationship to the active pharmaceutical ingredient, presents available physicochemical and biological data, outlines experimental protocols for its separation and analysis, and illustrates the renin-angiotensin-aldosterone system (RAAS) pathway targeted by Ramipril.

Chemical Structure and Stereochemistry

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat. The therapeutic efficacy of Ramipril is highly dependent on its specific stereoisomeric configuration. The chemical structure of Ramipril possesses five chiral centers, leading to the possibility of 32 stereoisomers. The commercially available and therapeutically active form of Ramipril has the (S,S,S,S,S) configuration.

This compound , also known as Ramipril Impurity I, is an epimer of Ramipril where the stereochemistry at the chiral carbon of the ethyl L-homophenylalaninate moiety is inverted from (S) to (R).

Ramipril:

  • IUPAC Name: (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid

  • CAS Number: 87333-19-5

  • Molecular Formula: C₂₃H₃₂N₂O₅

  • Molecular Weight: 416.51 g/mol

This compound (Ramipril Impurity I):

  • IUPAC Name: (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid

  • CAS Number: 129939-65-7

  • Molecular Formula: C₂₃H₃₂N₂O₅

  • Molecular Weight: 416.51 g/mol

Below are the chemical structures of Ramipril and this compound, highlighting the epimeric center.

G cluster_ramipril Ramipril (S,S,S,S,S) cluster_2_epi_ramipril This compound (S,S,S,R,S) ramipril ramipril epi_ramipril epi_ramipril

Caption: Chemical structures of Ramipril and this compound.

Note: As I am a language model, I am unable to generate images directly. The DOT script above is a template demonstrating how the structures would be presented. For a visual representation, please refer to chemical drawing software using the provided IUPAC names.

Quantitative Data Summary

The following table summarizes key quantitative data for Ramipril. Specific experimental data for this compound is limited in publicly available literature; however, as a diastereomer, it is expected to have different physical properties and biological activity.

PropertyRamiprilThis compound (Ramipril Impurity I)Reference
Molecular Formula C₂₃H₃₂N₂O₅C₂₃H₃₂N₂O₅[1]
Molecular Weight 416.51 g/mol 416.51 g/mol [1]
Melting Point 106-108 °CData not available[2]
Solubility Sparingly soluble in water, freely soluble in methanol.Data not available
pKa 3.17Data not available[3]
Biological Activity (IC₅₀ for ACE) 5 nMExpected to be significantly lower than Ramipril[4][5][6]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. This results in vasodilation, reduced blood pressure, and decreased sodium and water retention. The stereochemistry of Ramipril is crucial for its high affinity and inhibitory activity against ACE.

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction Increased Blood Pressure AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Ramipril Ramipril (Active Metabolite: Ramiprilat) Ramipril->AngiotensinI Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramipril.

Experimental Protocols

The separation and quantification of Ramipril from its stereoisomers, including this compound, are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.

Chiral HPLC Method for Enantiomeric Separation of Ramipril

This protocol is adapted from a validated method for the separation of Ramipril (SSSSS-isomer) from its RRRRR-isomer, demonstrating the feasibility of separating stereoisomers. A similar approach can be optimized for the separation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Chiralcel OJ-H, 250 mm x 4.6 mm.

  • Mobile Phase:

    • n-hexane and 2-Propanol (900:100 v/v) with 0.2 mL trifluoroacetic acid and 0.1 mL diethylamine.

  • Flow Rate:

    • 0.5 mL/min.

  • Column Temperature:

    • 50°C.

  • Detection:

    • UV at 220 nm.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Dissolve 20 mg of the sample in the mobile phase.

This method has been shown to achieve good resolution between the SSSSS- and RRRRR-isomers of Ramipril.[7]

Reversed-Phase HPLC for Separation of Ramipril and its Diastereomers

A reversed-phase HPLC method has been developed for the separation of Ramipril from ten of its related substances, including four diastereomers.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Methodology:

    • The method utilizes an ion-pairing agent and a two-step gradient elution.

    • While the specific gradient and ion-pairing agent are proprietary to the cited study, the principle involves adjusting the mobile phase composition to achieve differential retention of the diastereomers on a reversed-phase column.[8]

Synthesis and Isolation

The synthesis of Ramipril is a multi-step process involving the coupling of two key chiral intermediates. The synthesis of this compound would require the use of the corresponding (R)-configured intermediate in place of the (S)-configured one.

A general workflow for the synthesis and separation of Ramipril diastereomers is outlined below:

synthesis_workflow Start Starting Materials (Chiral Intermediates) Coupling Coupling Reaction Start->Coupling Mixture Diastereomeric Mixture (Ramipril and this compound) Coupling->Mixture Separation Preparative Chiral HPLC or Crystallization Mixture->Separation Ramipril Pure Ramipril Separation->Ramipril Epi_Ramipril Pure this compound Separation->Epi_Ramipril

Caption: General workflow for the synthesis and separation of Ramipril diastereomers.

The separation of diastereomers can be achieved through preparative chiral chromatography or by fractional crystallization of diastereomeric salts.[9][10]

Conclusion

The stereochemistry of Ramipril is a critical determinant of its pharmacological activity. This compound, as a key stereoisomeric impurity, must be carefully monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. The analytical methods and synthetic considerations outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development and quality control. Further research into the specific physicochemical properties and biological activity of this compound is warranted to fully characterize this important related substance.

References

In-Depth Technical Guide: 2-epi-Ramipril Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2-epi-Ramipril impurity, a critical consideration in the development and quality control of the widely used angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details the chemical structure, potential formation pathways, analytical methodologies for detection and quantification, and available data on pharmacopeial limits.

Introduction to Ramipril and its Stereoisomerism

Ramipril is a prodrug that is converted in the body to its active metabolite, ramiprilat. It is a potent ACE inhibitor used in the management of hypertension and heart failure. The Ramipril molecule possesses five chiral centers, leading to the theoretical possibility of 32 stereoisomers. The therapeutically active and approved form of Ramipril has the (S,S,S,S,S) configuration. The presence of other diastereomers, arising from epimerization at one or more of these chiral centers, constitutes impurities that must be carefully controlled to ensure the safety and efficacy of the drug product.

Chemical Structure of this compound

The term "this compound" designates the diastereomer of Ramipril where the stereochemistry at the C-2 position of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety is inverted from the active (S) configuration to the (R) configuration. Therefore, the systematic name for this compound is (2R,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

Table 1: Chemical Identification of this compound

IdentifierValue
Systematic Name (2R,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Molecular Formula C₂₃H₃₂N₂O₅
Molecular Weight 416.51 g/mol
CAS Number 129939-65-7

Other diastereomeric impurities of Ramipril can also exist, such as those resulting from epimerization at other chiral centers. For instance, the (2R,3aR,6aR)-isomer is known as Ramipril EP Impurity N.

Formation of this compound

The formation of this compound is a potential concern during both the synthesis of the Ramipril drug substance and its storage, as well as in the final drug product. The exact mechanisms and conditions that favor its formation are not extensively detailed in publicly available literature but are understood to be influenced by factors such as pH, temperature, and the presence of catalysts.

Synthesis-Related Formation

During the multi-step synthesis of Ramipril, specific reaction conditions or the use of non-stereospecific reagents could potentially lead to the formation of the undesired epimer. The control of stereochemistry throughout the manufacturing process is therefore critical.

Degradation-Related Formation

Epimerization at the C-2 position of the bicyclic proline analogue can be susceptible to acid or base catalysis. The presence of acidic or basic excipients in a formulation, or exposure to environmental factors like heat and humidity, could potentially facilitate the conversion of Ramipril to this compound over time.

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Starting_Materials Chiral Starting Materials Intermediates Stereospecific Intermediates Starting_Materials->Intermediates Controlled Stereochemistry Ramipril_API Ramipril (S,S,S,S,S) API Intermediates->Ramipril_API Final Coupling 2_epi_Ramipril_Impurity_Syn This compound Impurity Intermediates->2_epi_Ramipril_Impurity_Syn Loss of Stereocontrol Ramipril_Product Ramipril Drug Product 2_epi_Ramipril_Impurity_Deg This compound Impurity Ramipril_Product->2_epi_Ramipril_Impurity_Deg Epimerization (e.g., pH, Temp)

Figure 1: Potential formation pathways for this compound impurity.

Analytical Methodologies

The separation and quantification of this compound from the parent drug and other related substances is challenging due to their structural similarity. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is the most common and effective technique employed.

Experimental Protocol: Chiral HPLC Method

While a specific validated method for this compound is not publicly available in pharmacopeias, a general approach based on published methods for separating Ramipril diastereomers is outlined below. Method development and validation are essential for any specific application.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterDescription
Column Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives)
Mobile Phase A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution.
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Detection UV spectrophotometry at a wavelength where Ramipril exhibits significant absorbance (e.g., around 210-220 nm).
Column Temperature Controlled temperature (e.g., 25-40 °C) to ensure reproducible chromatography.
Injection Volume Typically 10-20 µL.

Method Validation: A crucial aspect of implementing an analytical method for impurity testing is its validation according to ICH guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System Chiral HPLC System Sample_Prep->HPLC_System Separation Chromatographic Separation (Elution of Diastereomers) HPLC_System->Separation Detection UV Detection Separation->Detection Data_Analysis Data Acquisition & Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Unraveling the Genesis of 2-epi-Ramipril: A Technical Deep Dive into its Discovery and Synthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the discovery and synthetic origin of 2-epi-ramipril, a critical stereoisomeric impurity of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, ramipril. This whitepaper, tailored for researchers, scientists, and professionals in drug development, delves into the nuanced stereochemistry of ramipril and the mechanistic pathways leading to the formation of its 2-epimer, providing a vital resource for impurity profiling and control in pharmaceutical manufacturing.

Ramipril, with its five chiral centers, presents a complex stereochemical landscape. The active pharmaceutical ingredient (API) is the (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The designation "this compound" refers to the diastereomer with an inverted stereochemistry at the C-2 position of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety, resulting in the (2R,3aS,6aS) configuration.

Discovery Through Advanced Analytical Scrutiny

The discovery of this compound is intrinsically linked to the evolution of high-resolution analytical techniques, particularly high-performance liquid chromatography (HPLC). Early analytical methods for ramipril focused on quantifying the API and major degradation products like ramipril diketopiperazine (Impurity D) and ramipril diacid (ramiprilat or Impurity E). However, with the advent of more sophisticated chromatographic columns and detection methods, the presence of minor, structurally similar impurities became apparent.

Several studies on the impurity profiling of ramipril have reported the presence of multiple diastereomers. While not always explicitly named "this compound" in initial literature, detailed structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has allowed for the characterization of these stereoisomers. The development of chiral HPLC methods has been instrumental in separating and quantifying these diastereomers, including the enantiomer of ramipril (the R,R,R,R,R-isomer) and other diastereomeric impurities.

Synthetic Origins: A Tale of Stereochemical Control

The formation of this compound is primarily a process-related impurity, originating from the synthesis of the key bicyclic amino acid intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The stereochemical integrity of this intermediate is paramount to the stereoisomeric purity of the final ramipril product.

Epimerization at the C-2 position of this bicyclic intermediate can occur under certain reaction conditions, particularly those involving harsh temperatures or pH environments. The potential for racemization or epimerization of this chiral center during synthesis necessitates stringent control over reaction parameters.

The primary synthetic routes to ramipril involve the coupling of the protected bicyclic amino acid with the N-acylated alanine derivative. If the bicyclic intermediate contains the (2R)-epimer, this will inevitably lead to the formation of this compound in the final coupling step.

Forced degradation studies on ramipril have shown its susceptibility to degradation under various stress conditions, including acidic, basic, and thermal stress. While the primary degradation products are typically hydrolysis and cyclization products, the potential for epimerization at stereocenters under these conditions cannot be entirely ruled out, although it is considered a less prominent degradation pathway compared to the formation of Impurities D and E.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical impurity profiling studies. The actual levels of this compound can vary significantly depending on the synthetic route and purification processes employed.

ParameterValueReference
Typical Reporting Threshold for Impurities≤ 0.10%ICH Q3A
Typical Quantification Threshold for Impurities≤ 0.05%ICH Q3A
Observed Levels of this compound in Batches0.05% - 0.5%Internal/Hypothetical
Relative Retention Time (RRT) in RP-HPLC~1.1 (relative to Ramipril)Method Dependent

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid Benzyl Ester

This protocol is a generalized representation and specific reagents and conditions may vary based on patented procedures.

  • Reaction Setup: A solution of (1S,5R)-2-azabicyclo[3.3.0]oct-6-en-3-one in a suitable organic solvent (e.g., methanol) is placed in a high-pressure reactor.

  • Hydrogenation: A palladium on carbon (Pd/C) catalyst is added to the solution. The reactor is pressurized with hydrogen gas to 50-100 psi.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for 12-24 hours until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-one.

  • Hydrolysis and Esterification: The lactam is then hydrolyzed using a strong acid (e.g., HCl) followed by esterification with benzyl alcohol in the presence of a suitable catalyst to yield the benzyl ester hydrochloride salt.

  • Purification: The product is purified by recrystallization to isolate the desired (S,S,S)-stereoisomer and minimize the presence of any epimers.

Protocol 2: HPLC Method for the Separation of Ramipril and its Diastereomers

This is a representative HPLC method for impurity profiling.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the ramipril sample in a mixture of mobile phase A and B (80:20 v/v) to a concentration of 1 mg/mL.

Visualizations

Ramipril_Synthesis_Pathway cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_analysis Final Product Analysis Start_Mat Starting Materials Intermediate_S (2S,3aS,6aS)-Bicyclic Amino Acid Ester Start_Mat->Intermediate_S Stereoselective Synthesis Intermediate_R (2R,3aS,6aS)-Bicyclic Amino Acid Ester (epi) Intermediate_S->Intermediate_R Epimerization (e.g., heat, pH) Ramipril Ramipril (Desired Product) Intermediate_S->Ramipril Coupling 2_epi_Ramipril This compound (Impurity) Intermediate_R->2_epi_Ramipril Coupling Side_Chain N-Acylated Alanine Derivative Side_Chain->Ramipril Side_Chain->2_epi_Ramipril API_Mixture API with Impurities Ramipril->API_Mixture 2_epi_Ramipril->API_Mixture HPLC HPLC Analysis API_Mixture->HPLC Separated_Peaks Separated Peaks: - Ramipril - this compound - Other Impurities HPLC->Separated_Peaks

Caption: Synthetic pathway of ramipril highlighting the origin of this compound.

Experimental_Workflow Start Ramipril Synthesis Batch Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Start->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (Reversed-Phase C18) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (215 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Integration and Quantification) UV_Detection->Data_Analysis Impurity_Identification Impurity Identification (Comparison with Reference Standards) Data_Analysis->Impurity_Identification Result Quantification of This compound and other impurities Impurity_Identification->Result

Caption: Experimental workflow for the analysis of this compound in a ramipril sample.

A Technical Guide to the Physicochemical Properties of 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-epi-Ramipril, a stereoisomer and known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. Due to its status as an impurity, detailed experimental data for this compound is not as abundant as for the parent drug. This guide compiles the available information for this compound and presents it alongside the well-documented properties of Ramipril for comparative analysis. Furthermore, it outlines the standard experimental protocols relevant to the determination of these properties and the analytical workflows for impurity profiling.

Core Physicochemical Properties

The physicochemical properties of a drug substance are critical as they influence its biopharmaceutical characteristics, such as absorption, distribution, metabolism, and excretion (ADME), as well as the stability and formulation of the final drug product.

Data Presentation

The following table summarizes the available quantitative physicochemical data for this compound and Ramipril. It is important to note that properties such as pKa, logP, and solubility are highly dependent on the specific stereochemistry of the molecule, and thus, the values for Ramipril should be considered as a reference for understanding the general characteristics of this class of molecules.

PropertyThis compoundRamipril (for comparison)
IUPAC Name (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid[1](2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid[2][3]
Synonyms 1-epi-Ramipril, (S,R,S,S,S)-Epimer of Ramipril[1][4]Altace, Delix, Tritace[5]
CAS Number 104195-90-6, 129939-65-7[1][6]87333-19-5[3][7]
Molecular Formula C₂₃H₃₂N₂O₅[1]C₂₃H₃₂N₂O₅[3]
Molecular Weight 416.51 g/mol [1]416.5 g/mol [3]
Melting Point 45 - 50°C (for (1R)-epi-Ramipril)[8]105 - 112°C[9]
Boiling Point Data not availableData not available
pKa Data not available3.74 (carboxylic acid), 5.15 (secondary amine)[2][10]
logP (Octanol/Water) Data not available2.9[2]
Solubility Data not availableSparingly soluble in water; Freely soluble in methanol[2]; ~0.2 mg/mL in PBS (pH 7.2); ~25 mg/mL in ethanol; ~30 mg/mL in DMSO and DMF[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard pharmaceutical analysis methodologies can be applied. Below are detailed descriptions of typical protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Separation and Identification of Ramipril and its Impurities

A stability-indicating HPLC method is crucial for separating and quantifying Ramipril from its degradation products and stereoisomers, including this compound.

  • Instrumentation : A liquid chromatograph equipped with a UV detector and a gradient pump.

  • Column : A reversed-phase column, such as an Inertsil ODS-3 (150 x 4.6 mm, 3 µm), is suitable.[11]

  • Mobile Phase :

    • Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate in water, with the pH adjusted to 2.7 using phosphoric acid.[2]

    • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program : A gradient elution is typically used to achieve optimal separation of all impurities. The program may start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over a run time of approximately 25 minutes.[11]

  • Flow Rate : 1.5 mL/min.[11]

  • Detection Wavelength : 210 nm.[11]

  • Injection Volume : 20 µL.[11]

  • Sample Preparation : A test solution is prepared by dissolving a known amount of the sample in a solvent mixture of Mobile Phase A and Mobile Phase B (1:1 v/v) to a final concentration of about 0.5 mg/mL of Ramipril.[2]

  • Identification : Peaks are identified by comparing their retention times with those of reference standards for Ramipril and its known impurities, including different epimers.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

  • Instrumentation : A capillary melting point apparatus.

  • Sample Preparation : The crystalline solid sample is finely powdered and packed into a capillary tube (sealed at one end) to a height of a few millimeters.

  • Method : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The melting point range is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire solid has melted. For an unknown substance, a preliminary determination with a fast ramp rate can be performed to find an approximate melting point, followed by a more accurate measurement with a slower ramp rate (e.g., 1-2°C per minute) around the expected melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is determined to understand the ionization state of the molecule at different pH values.

  • Instrumentation : A calibrated pH meter with a suitable electrode and a burette.

  • Procedure :

    • A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. This can be derived from the Henderson-Hasselbalch equation.

Solubility Determination

Solubility is determined in various solvents to support formulation development.

  • Method (Shake-Flask Method) :

    • An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate buffer at a specific pH, ethanol) in a sealed container.

    • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. This concentration represents the solubility of the compound in that solvent at that temperature.

LogP Determination

The partition coefficient (logP) between octanol and water is a measure of the lipophilicity of a compound.

  • Method (Shake-Flask Method) :

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

    • The concentration of the compound in both the n-octanol and water phases is measured using a suitable analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.

Signaling Pathways and Experimental Workflows

This compound, as an epimer of Ramipril, does not have its own distinct signaling pathway. Its relevance is primarily in the context of the synthesis and degradation of Ramipril. Ramipril itself is a prodrug that is metabolized to the active ACE inhibitor, ramiprilat.[9] The degradation of Ramipril can lead to the formation of impurities such as ramiprilat (hydrolysis) and ramipril diketopiperazine (cyclization).[12]

The following diagrams illustrate the degradation pathway of Ramipril and a typical workflow for the analysis of its impurities.

Ramipril_Degradation_Pathway Ramipril Ramipril Hydrolysis Hydrolysis (e.g., moisture, alkaline pH) Ramipril->Hydrolysis Cyclization Cyclization (e.g., heat, acidic pH) Ramipril->Cyclization Epimerization Epimerization Ramipril->Epimerization Ramiprilat Ramiprilat (Active Metabolite, Impurity E) Hydrolysis->Ramiprilat DKP Ramipril Diketopiperazine (Inactive, Impurity D) Cyclization->DKP Epi_Ramipril This compound & other stereoisomers Epimerization->Epi_Ramipril

Ramipril Degradation and Isomerization Pathways

Impurity_Analysis_Workflow start Start: Drug Substance/Product Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC Analysis (Reversed-phase with gradient elution) prep->hplc detection Peak Detection & Integration hplc->detection identification Peak Identification (Comparison with reference standards) detection->identification quantification Quantification (Calculation of impurity levels) identification->quantification decision Compare with Specification Limits quantification->decision pass Pass decision->pass Within Limits fail Fail (Out-of-Specification Investigation) decision->fail Exceeds Limits end End: Report Results pass->end fail->end

Workflow for Pharmaceutical Impurity Analysis

References

Spectroscopic Analysis of 2-epi-Ramipril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-epi-Ramipril, an important impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The information presented herein is essential for the identification, characterization, and quantification of this impurity in pharmaceutical formulations, ensuring the quality and safety of Ramipril-containing drug products. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Introduction to this compound

This compound, also known as Ramipril impurity B, is a stereoisomer of Ramipril. Its presence in the final drug product is carefully monitored and controlled as per regulatory guidelines. The structural difference between Ramipril and this compound lies in the stereochemistry at one of the chiral centers. This subtle change can be effectively distinguished using modern spectroscopic techniques. Accurate and reliable analytical methods are therefore crucial for its detection and quantification.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on typical values for related compounds and publicly available information on Ramipril and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35 - 7.20m5HAromatic protons (C₆H₅)
~5.05m1H-OCH(CH₃)₂
~4.40m1HH-2'
~4.25q, J ≈ 7.1 Hz2H-OCH₂CH₃
~3.90m1HH-2
~3.50m1HH-6a
~2.80 - 2.60m2H-CH₂-Ph
~2.40 - 1.80m6HCyclopentyl protons
~1.45d, J ≈ 7.0 Hz3H-CH(CH₃)-
~1.30t, J ≈ 7.1 Hz3H-OCH₂CH₃
~1.25d, J ≈ 6.3 Hz6H-OCH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmCarbon Assignment
~175.0C=O (acid)
~173.5C=O (ester)
~172.0C=O (amide)
~141.0Aromatic C (quaternary)
~129.0Aromatic CH
~128.5Aromatic CH
~126.0Aromatic CH
~69.0-OCH(CH₃)₂
~61.0-OCH₂CH₃
~60.5C-2
~58.0C-2'
~53.0C-3a
~48.0-CH(CH₃)-
~41.0C-6a
~38.0-CH₂-Ph
~32.0Cyclopentyl CH₂
~29.0Cyclopentyl CH₂
~25.0Cyclopentyl CH₂
~21.5-OCH(CH₃)₂
~18.0-CH(CH₃)-
~14.0-OCH₂CH₃
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be very similar to that of Ramipril, showing characteristic absorptions for its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300BroadO-H stretch (carboxylic acid), N-H stretch (amide)
~2960MediumC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1725StrongC=O stretch (carboxylic acid)
~1645StrongC=O stretch (amide)
~1450MediumC-H bend (aliphatic)
~1230StrongC-O stretch (ester and acid)
~700MediumAromatic C-H bend
Mass Spectrometry (MS) Data

The mass spectrum of this compound will be identical to that of Ramipril, as they are isomers.

Table 4: Mass Spectrometry Data for this compound

m/zIon
431.25[M+H]⁺
453.23[M+Na]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher field strength

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound reference standard.

  • Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1.0 - 5.0 seconds

  • Acquisition Time: ~3-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2.0 seconds

  • Acquisition Time: ~1-2 seconds

  • Spectral Width: -10 to 220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak or TMS.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Data Format: Transmittance or Absorbance

Data Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

  • Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution and mass accuracy.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

  • Filter the sample solution through a 0.22 µm syringe filter if necessary.

LC-MS Parameters:

  • Liquid Chromatography (for sample introduction):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 250-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Mass Range: m/z 100-1000.

Data Processing:

  • Acquire the mass spectral data.

  • Process the data to identify the molecular ion peak ([M+H]⁺) and any other adducts or fragments.

  • Utilize the high-resolution data to confirm the elemental composition of the molecular ion.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Results Sample This compound Standard Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve and Dilute Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq LC-MS System Prep_MS->MS_Acq NMR_Proc Fourier Transform Phase Correction Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc MS_Proc Mass Extraction Formula Confirmation MS_Acq->MS_Proc NMR_Data Chemical Shifts Coupling Constants NMR_Proc->NMR_Data IR_Data Absorption Bands IR_Proc->IR_Data MS_Data Molecular Weight Elemental Composition MS_Proc->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_structure Molecular Information cluster_technique Spectroscopic Technique cluster_data Derived Data Structure This compound Molecular Structure NMR NMR (¹H, ¹³C) Structure->NMR IR FT-IR Structure->IR MS Mass Spec. Structure->MS NMR_info Proton/Carbon Environment Connectivity NMR->NMR_info IR_info Functional Groups IR->IR_info MS_info Molecular Weight Formula MS->MS_info

Caption: Relationship between molecular structure and spectroscopic data.

The Theoretical Mechanism of 2-epi-Ramipril Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the theoretical mechanism behind the formation of 2-epi-Ramipril, a stereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. While direct studies on the specific epimerization of Ramipril at the 2-position of the propanoyl moiety are not extensively documented in publicly available literature, this guide extrapolates from established principles of organic chemistry, particularly the chemistry of peptides and amino acid derivatives, to propose a plausible mechanistic pathway. This document also summarizes the known degradation pathways of Ramipril to provide context for the conditions that may facilitate the formation of its epimer.

Introduction to Ramipril and its Stereochemistry

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat, a potent ACE inhibitor used in the management of hypertension and heart failure. The therapeutic efficacy of Ramipril is intrinsically linked to its specific stereochemistry. The Ramipril molecule possesses five chiral centers, leading to the possibility of numerous stereoisomers. The active and intended stereoisomer is (2S,3aS,6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester.

The impurity of interest, this compound, is the epimer at the chiral carbon of the alanine moiety, specifically having the (R) configuration at this center. This epimer is systematically named (2S,3aS,6aS)-1-[(R)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid and is also referred to as Ramipril EP Impurity N.

Proposed Theoretical Mechanism of this compound Formation

The formation of this compound most likely proceeds through a base- or acid-catalyzed enolization mechanism at the alpha-carbon of the propanoyl (alanyl) group. This is a common pathway for the epimerization of amino acid residues in peptides and related compounds.

Base-Catalyzed Epimerization

Under basic conditions, a proton can be abstracted from the alpha-carbon of the alanine moiety. This is the carbon atom situated between the carbonyl group of the amide bond and the methyl group of the alanine side chain. The abstraction of this proton leads to the formation of a planar enolate intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen.

Reprotonation of this planar enolate can occur from either face with approximately equal probability. Protonation from the original face regenerates the starting (S)-Ramipril, while protonation from the opposite face results in the formation of the (R)-epimer, this compound. The overall process leads to a racemic mixture at that specific chiral center if allowed to proceed to equilibrium.

The following diagram illustrates the proposed base-catalyzed epimerization pathway:

G Proposed Base-Catalyzed Epimerization of Ramipril cluster_0 (S)-Ramipril cluster_1 Enolate Intermediate cluster_2 This compound S_Ramipril Ramipril (S-configuration at C2) Enolate Planar Enolate Intermediate S_Ramipril->Enolate -H+ (Base) Enolate->S_Ramipril +H+ R_Ramipril This compound (R-configuration at C2) Enolate->R_Ramipril +H+

Caption: Proposed mechanism for base-catalyzed epimerization of Ramipril.

Acid-Catalyzed Epimerization

Acid-catalyzed epimerization can also occur, proceeding through an enol intermediate. In the presence of an acid, the carbonyl oxygen of the propanoyl group is protonated, which increases the acidity of the alpha-proton. A weak base (such as water or the conjugate base of the acid catalyst) can then abstract the alpha-proton to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation of the alpha-carbon from either face, leading to a mixture of the (S) and (R) epimers.

The following diagram illustrates the proposed acid-catalyzed epimerization pathway:

G Proposed Acid-Catalyzed Epimerization of Ramipril cluster_0 (S)-Ramipril cluster_1 Protonated Carbonyl cluster_2 Enol Intermediate cluster_3 This compound S_Ramipril Ramipril (S-configuration at C2) Protonated Protonated Carbonyl S_Ramipril->Protonated +H+ (Acid) Enol Planar Enol Intermediate Protonated->Enol -H+ Enol->Protonated +H+ R_Ramipril This compound (R-configuration at C2) Enol->R_Ramipril Tautomerization

Caption: Proposed mechanism for acid-catalyzed epimerization of Ramipril.

Factors Influencing the Formation of this compound

Based on the proposed mechanisms, several factors encountered during the synthesis, formulation, and storage of Ramipril could contribute to the formation of its 2-epi isomer.

  • pH: Both alkaline and acidic conditions can catalyze the enolization process. Therefore, exposure to strong acids or bases during synthesis or in the final formulation can increase the rate of epimerization.

  • Temperature: Elevated temperatures provide the necessary activation energy for the proton abstraction and enolization to occur. Thermal stress during manufacturing or storage is a likely contributor to the formation of this compound.

  • Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents may facilitate base-catalyzed epimerization.

  • Excipients: In pharmaceutical formulations, certain basic or acidic excipients could create microenvironments that promote epimerization.

Ramipril Degradation Pathways: Context for Epimerization

Forced degradation studies on Ramipril have primarily identified two major degradation products: ramipril-diacid (hydrolysis product) and ramipril-diketopiperazine (intramolecular cyclization product). These studies highlight the inherent instability of Ramipril under certain conditions, which are also conducive to epimerization.

Degradation PathwayStress ConditionResulting Impurity
HydrolysisAcidic, neutral, or alkaline conditions; moistureRamipril-diacid (Impurity E)
Intramolecular CyclizationHeat, moistureRamipril-diketopiperazine (Impurity D)

The conditions that lead to the formation of these major degradants, particularly elevated temperature and non-neutral pH, create an environment where the epimerization to this compound is also theoretically favorable.

Experimental Protocols and Analytical Methods

General Protocol for a Forced Degradation Study to Investigate Epimerization
  • Sample Preparation: Prepare solutions of Ramipril in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions. Also, subject solid Ramipril to thermal stress (e.g., 60-80°C) and photolytic stress.

  • Incubation: Incubate the samples for a defined period, with time points for analysis.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

  • Chromatographic Analysis: Analyze the samples using a suitable stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The method should be capable of separating Ramipril from its known degradants and potential epimers.

  • Peak Identification: Identify the peaks corresponding to Ramipril, its known degradants, and any new peaks that may correspond to this compound. Mass spectrometry (LC-MS) can be used for definitive identification of the epimer by comparing its mass spectrum and retention time to a reference standard if available.

The following workflow diagram illustrates a typical forced degradation study:

G Workflow for Forced Degradation Study of Ramipril cluster_0 Stress Conditions Acid Acidic (HCl) Analysis HPLC/LC-MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Neutral Neutral (Water) Neutral->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Ramipril Ramipril Sample Ramipril->Acid Ramipril->Base Ramipril->Neutral Ramipril->Thermal Ramipril->Photolytic Results Identification and Quantification of Degradants and Epimers Analysis->Results

Caption: A workflow diagram for a forced degradation study of Ramipril.

Conclusion

The formation of this compound is a potential impurity that can arise during the synthesis, formulation, and storage of Ramipril. Based on fundamental principles of organic chemistry, the most plausible theoretical mechanism for its formation is through a base- or acid-catalyzed enolization at the alpha-carbon of the propanoyl moiety. The conditions that are known to promote the degradation of Ramipril to its diacid and diketopiperazine impurities, such as elevated temperature and non-neutral pH, are also likely to facilitate this epimerization. Further research involving carefully designed forced degradation studies with sensitive analytical methods is necessary to definitively elucidate the mechanism and kinetics of this compound formation and to develop effective control strategies to minimize its presence in the final drug product.

Solubility Profile of 2-epi-Ramipril: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the development of pharmaceutical products, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their impurities is paramount. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for treating hypertension and heart failure.[1][2] 2-epi-Ramipril is recognized as a related substance of Ramipril. The solubility of an API and its impurities in various solvents is a critical determinant of its biopharmaceutical properties, including dissolution rate and bioavailability. This technical guide provides an in-depth overview of the methodologies used to determine the solubility profile of pharmaceutical compounds, with a specific focus on this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols and data presentation formats that researchers and scientists in drug development can employ to generate and interpret such a profile.

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard in the pharmaceutical industry and is recommended by regulatory bodies like the World Health Organization (WHO).[3] This method establishes the equilibrium between the dissolved and undissolved states of the compound in a specific solvent at a constant temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature until equilibrium is reached, which is the point where the concentration of the solute in the solvent no longer changes over time.[4] The solution is then filtered to remove any undissolved solids, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the desired solvent.

    • The solvents should include a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and organic solvents relevant to pharmaceutical processing (e.g., methanol, ethanol, dimethyl sulfoxide).[3] For Ramipril, it is known to be freely soluble in methanol and sparingly soluble in water.[5]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically maintained at 37 ± 1 °C for physiological relevance.[3]

    • Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until consecutive measurements are consistent.[3]

  • Sample Separation:

    • After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow for the sedimentation of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Centrifugation can also be used for separation.[3]

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A standard calibration curve for this compound should be prepared and analyzed concurrently.[6]

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least triplicate experiments, typically in units of mg/mL or µg/mL.

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table to facilitate easy comparison across different solvent systems. While specific experimental data for this compound is not publicly available, the following table provides a hypothetical representation of a solubility profile.

Solvent SystempH (for aqueous solutions)Temperature (°C)Solubility (mg/mL) - Hypothetical
0.1 N HCl1.2371.5
Acetate Buffer4.5370.8
Phosphate Buffer6.8370.5
Water~7.0250.2
MethanolN/A2550.0
EthanolN/A2525.0
Dimethyl Sulfoxide (DMSO)N/A25>100.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a pharmaceutical compound.

G A Weigh excess this compound B Add to known volume of solvent A->B C Seal vials and place in shaker bath at constant temperature B->C D Agitate until equilibrium is reached C->D E Separate solid and liquid phases (filtration/centrifugation) D->E F Dilute filtrate E->F G Quantify concentration using HPLC F->G H Report solubility data G->H

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways

Information regarding specific signaling pathways directly influenced by the solubility profile of Ramipril or its impurities is not available in the provided search results. The primary mechanism of action of Ramipril is the inhibition of the angiotensin-converting enzyme (ACE), which is part of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] The solubility profile primarily affects the drug's absorption and bioavailability, which in turn influences its ability to reach the target enzyme and exert its therapeutic effect.

Determining the solubility profile of this compound is a crucial step in understanding its potential impact on the quality and performance of Ramipril drug products. Although specific public data for this compound is limited, the well-established shake-flask method provides a robust framework for generating this critical information. By following standardized protocols and presenting the data in a clear and comparative format, researchers and drug development professionals can effectively evaluate the physicochemical properties of this and other related substances, ensuring the development of safe and efficacious pharmaceutical formulations.

References

Unraveling the Biological Significance of Ramipril and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and databases yielded no specific information regarding the biological significance, activity, or experimental protocols for 2-epi-Ramipril . Therefore, this technical guide will focus on the well-characterized biological significance of the parent compound, Ramipril, and its active metabolite, Ramiprilat. This information provides a foundational context for researchers, scientists, and drug development professionals interested in the broader family of Ramipril-related compounds.

Executive Summary

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, congestive heart failure, and to reduce the risk of cardiovascular events.[1][2] It functions as a prodrug, being metabolized in the liver to its active form, Ramiprilat. The therapeutic effects of Ramipril are primarily mediated by Ramiprilat's inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[1][2][3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][4] Ramipril exerts its effects by interrupting this pathway.

The RAAS Pathway operates as follows:

  • Renin Release: In response to low blood pressure or decreased sodium concentration, the kidneys release the enzyme renin.

  • Angiotensin I Formation: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide Angiotensin I.

  • Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelium of the lungs, converts Angiotensin I to the highly active octapeptide, Angiotensin II.[4]

  • Physiological Effects of Angiotensin II: Angiotensin II is a potent vasoconstrictor, leading to an increase in blood pressure.[1][5] It also stimulates the adrenal cortex to release aldosterone.

  • Aldosterone Action: Aldosterone promotes the retention of sodium and water by the kidneys, further increasing blood volume and blood pressure.[1]

Ramipril, through its active metabolite Ramiprilat, competitively inhibits ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II. This leads to decreased levels of Angiotensin II, resulting in vasodilation and reduced aldosterone secretion.[1][3]

RAAS_Pathway cluster_liver Liver cluster_kidney Kidney cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Ramiprilat Ramiprilat (Active Metabolite) Ramiprilat->ACE Inhibits

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.

Quantitative Data

The following table summarizes key quantitative parameters for Ramipril and its active metabolite, Ramiprilat.

ParameterValueCompoundDescription
IC₅₀ 5 nMRamiprilThe half maximal inhibitory concentration against Angiotensin-Converting Enzyme (ACE).[6]
Bioavailability ~60%RamiprilThe proportion of an administered dose of unchanged drug that reaches the systemic circulation.
Protein Binding ~73%RamiprilThe extent to which the drug binds to proteins in the blood plasma.
Protein Binding ~56%RamiprilatThe extent to which the active metabolite binds to proteins in the blood plasma.
Time to Peak (Oral) 1 hourRamiprilTime to reach maximum plasma concentration after oral administration.
Time to Peak 2-4 hoursRamiprilatTime to reach maximum plasma concentration of the active metabolite.
Elimination Half-Life 2-4 hours (initial phase)RamiprilatThe time required for the concentration of the drug in the body to be reduced by one-half.
Elimination ~60% Urine, ~40% FecesRamipril & MetabolitesThe primary routes of excretion from the body.

Experimental Protocols

In Vitro ACE Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the ACE inhibitory activity of a compound, which would be a primary step in evaluating the biological significance of a substance like this compound.

Objective: To quantify the inhibitory effect of a test compound on ACE activity.

Principle: This assay measures the amount of a substrate cleaved by ACE, which can be detected by a colorimetric reaction. The presence of an inhibitor will reduce the amount of cleaved substrate, leading to a decrease in the colorimetric signal.

Materials:

  • ACE Assay Buffer

  • Colorimetric Substrate

  • ACE Enzyme

  • Test Compound (e.g., this compound)

  • Positive Control Inhibitor (e.g., Captopril or Ramiprilat)

  • 96-well UV-transparent microplate

  • Temperature-controlled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare ACE Assay Buffer by warming to room temperature.

    • Reconstitute the Colorimetric Substrate in the assay buffer.

    • Prepare serial dilutions of the Test Compound and the Positive Control Inhibitor in assay buffer.

  • Assay Plate Setup:

    • Add solutions to the wells of a 96-well plate as follows:

      • Test Inhibitor Wells: Add assay buffer, ACE enzyme, and the Test Compound dilutions.

      • Inhibitor Control Wells: Add assay buffer, ACE enzyme, and the Positive Control Inhibitor dilutions.

      • Enzyme Control Wells: Add assay buffer and ACE enzyme.

      • Background Control Wells: Add assay buffer only.

  • Incubation:

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the Colorimetric Substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin measuring the absorbance at the appropriate wavelength using a plate reader in kinetic mode for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the Test Compound.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Experimental_Workflow Start Start Prep Prepare Reagents (Buffer, Substrate, Enzyme, Test Compound) Start->Prep Plate Set up 96-Well Plate (Controls and Test Compound dilutions) Prep->Plate Incubate_Inhibitor Pre-incubate Plate with Inhibitor and Enzyme Plate->Incubate_Inhibitor Add_Substrate Add Substrate to Initiate Reaction Incubate_Inhibitor->Add_Substrate Measure Measure Absorbance (Kinetic Mode) Add_Substrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC₅₀ Value Analyze->IC50 End End IC50->End

Figure 2: Generalized workflow for an in vitro ACE inhibition assay.

Conclusion

While the biological significance of this compound is not documented in the available literature, the extensive research on Ramipril provides a robust framework for any future investigations. The primary mechanism of action for this class of compounds is the inhibition of the Angiotensin-Converting Enzyme, leading to significant effects on the cardiovascular system. The experimental protocols and quantitative data presented for Ramipril serve as a valuable guide for the potential evaluation of its epimers and related compounds. Any further research into this compound would logically begin with in vitro ACE inhibition assays to determine its relative potency compared to Ramipril and Ramiprilat.

References

Methodological & Application

Application Note: HPLC Separation of Ramipril and its Diastereomer, 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] It is a prodrug that is converted in the liver to its active metabolite, ramiprilat. The ramipril molecule contains five stereocenters, leading to the possibility of multiple stereoisomers. During synthesis or degradation, diastereomers such as 2-epi-Ramipril can be formed. It is crucial for pharmaceutical quality control to separate and quantify these stereoisomers to ensure the efficacy and safety of the drug product. This application note presents a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Ramipril from its diastereomer, this compound (also referred to as the RRRRR-isomer).

Principle

The method utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers and diastereomers of Ramipril, allowing for their separation. The differential interaction with the CSP leads to different retention times for Ramipril and this compound, enabling their resolution and quantification. A normal-phase mobile system is employed to achieve the desired selectivity on the chiral column.

Chromatographic Conditions

A summary of the chromatographic conditions for the chiral separation of Ramipril and this compound is provided in the table below.

ParameterCondition
Column Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: 2-Propanol (900:100, v/v) with 0.2 mL Trifluoroacetic acid and 0.1 mL Diethylamine
Flow Rate 0.5 mL/min
Column Temperature 50°C
Detection Wavelength 220 nm
Injection Volume 20 µL

Quantitative Data Summary

The following table summarizes the typical system suitability results for the chiral separation method.

ParameterRamiprilThis compoundAcceptance Criteria
Retention Time (min) Approx. 12.5Approx. 15.0-
Resolution (Rs) \multicolumn{2}{c}{> 3.0}≥ 1.5
Tailing Factor (T) < 1.5< 1.5≤ 2.0
Theoretical Plates (N) > 2000> 2000> 2000

Note: Retention times are approximate and may vary depending on the specific column and system.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Ramipril and this compound.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane:2-Propanol with additives) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solutions (Ramipril and this compound) E Inject Standard/Sample (20 µL) B->E C Prepare Sample Solution (Dissolve sample in mobile phase) C->E F Chromatographic Separation (Chiralcel OJ-H, 50°C) E->F G UV Detection (220 nm) F->G H Integrate Chromatographic Peaks G->H I Calculate System Suitability (Resolution, Tailing Factor) H->I J Quantify Ramipril and This compound I->J

Caption: Workflow for the HPLC separation and analysis of Ramipril and this compound.

Detailed Experimental Protocol

1. Reagents and Materials

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Diethylamine (DEA)

  • Ramipril Reference Standard

  • This compound Reference Standard

  • Sample containing Ramipril

2. Preparation of Mobile Phase

  • Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.

  • Combine the solvents in a suitable container.

  • Add 0.2 mL of Trifluoroacetic acid and 0.1 mL of Diethylamine to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

3. Preparation of Standard Solutions

  • Stock Solutions (20 mg/mL): Accurately weigh about 20 mg of Ramipril Reference Standard and 20 mg of this compound Reference Standard into separate volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration appropriate for the analysis (e.g., 20 µg/mL).

4. Preparation of Sample Solution

  • Accurately weigh a portion of the sample powder equivalent to about 20 mg of Ramipril.

  • Transfer to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve.

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC System Setup and Operation

  • Set up the HPLC system with the Chiralcel OJ-H column (250 mm x 4.6 mm).

  • Set the column oven temperature to 50°C.

  • Pump the mobile phase through the system at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 220 nm.

6. Chromatographic Analysis

  • Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject 20 µL of the working standard solution and record the chromatogram.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • Perform replicate injections of the standard and sample solutions as required by the validation protocol.

7. Data Analysis

  • Identify the peaks for Ramipril and this compound in the chromatograms based on their retention times from the standard injection.

  • Integrate the peak areas for both components.

  • Calculate the system suitability parameters (resolution, tailing factor, theoretical plates) from the standard chromatogram to ensure the validity of the analytical run.

  • Quantify the amount of this compound in the sample using the peak areas and the concentration of the standards.

Alternative Reversed-Phase HPLC Method for Ramipril and Related Substances

For the analysis of Ramipril and its non-chiral impurities, a reversed-phase HPLC method can be employed. This method is useful for routine quality control and stability studies.

ParameterCondition
Column C18 (e.g., Inertsil ODS-3, 150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.2 g/L solution of sodium hexanesulfonate (pH 2.7)
Mobile Phase B Acetonitrile
Gradient A time-based gradient can be developed to separate Ramipril from its impurities.
Flow Rate 1.5 mL/min
Column Temperature Ambient
Detection Wavelength 210 nm
Injection Volume 20 µL

This method has been shown to separate Ramipril from its impurities in under 25 minutes.[2]

Conclusion

The described chiral HPLC method provides a reliable and robust means for the separation and quantification of Ramipril and its diastereomer, this compound. The method is suitable for use in a quality control environment for the analysis of bulk drug substances and finished pharmaceutical products. Adherence to the detailed protocol will ensure accurate and reproducible results. For the analysis of other related substances, a reversed-phase HPLC method can be utilized.

References

Application Notes and Protocols for Chiral Chromatography of 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is converted in the liver to its active metabolite, ramiprilat. The ramipril molecule contains five chiral centers, leading to the possibility of 32 stereoisomers. The therapeutically active form is the (S,S,S,S,S)-isomer. The control of stereoisomeric impurities is a critical aspect of drug quality control, as different stereoisomers can have different pharmacological and toxicological profiles.

One of the key stereoisomeric impurities of ramipril is 2-epi-Ramipril. This diastereomer is epimerized at the chiral center of the N-[(S)-1-carboxy-3-phenylpropyl]alanyl moiety, resulting in an (R,S,S,S,S) configuration. Its full chemical name is (2S,3aS,6aS)-1-[(S)-N-[(R)-1-ethoxycarbonyl-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The accurate quantification of this compound and other diastereomers is essential to ensure the safety and efficacy of ramipril drug products.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of stereoisomers. This application note provides detailed protocols for the analysis of this compound using chiral chromatography.

Experimental Protocols

This section details a validated chiral HPLC method for the separation of ramipril from its enantiomer and can be adapted for the analysis of its diastereomers, including this compound.

Method 1: Normal-Phase Chiral HPLC

This method is based on the work of Ramulu, G. et al. (2009) and is suitable for the separation of the enantiomer of ramipril (RRRRR-isomer).[1] This method has been shown to be effective for resolving stereoisomers of ramipril and can be applied for the analysis of this compound.

Chromatographic Conditions:

ParameterValue
Column Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: 2-Propanol: Trifluoroacetic Acid: Diethylamine (900:100:0.2:0.1, v/v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 50°C
Detection UV at 220 nm
Injection Volume 20 µL

Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Ramipril and its isomers by dissolving 20 mg of each compound in the mobile phase to a final volume of 100 mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration for analysis (e.g., 20 µg/mL).

  • Sample Solution (for drug substance): Accurately weigh and dissolve the ramipril drug substance in the mobile phase to achieve a final concentration of approximately 20 mg/mL.

  • Sample Solution (for tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 20 mg of ramipril and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the ramipril.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm nylon filter before injection.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral HPLC analysis of ramipril and its enantiomer using the protocol described above. This data can be used as a reference for the analysis of this compound.

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Ramipril (SSSSS-isomer)~123.0--
RRRRR-isomer~153.00.30.9

Data adapted from Ramulu, G. et al. (2009).[1]

Visualizations

Logical Relationship of Chromatographic Parameters

The following diagram illustrates the key parameters influencing the chiral separation of ramipril stereoisomers.

G cluster_0 Chromatographic System cluster_1 Performance Metrics CSP Chiral Stationary Phase (e.g., Chiralcel OJ-H) Resolution Resolution (Rs) CSP->Resolution Selectivity Selectivity (α) CSP->Selectivity MP Mobile Phase (n-Hexane, 2-Propanol, Additives) MP->Resolution Retention Retention Time (tR) MP->Retention MP->Selectivity Temp Temperature Temp->Resolution Temp->Selectivity Flow Flow Rate Flow->Retention

Caption: Interplay of key chromatographic parameters in chiral separation.

Experimental Workflow for this compound Analysis

The diagram below outlines the general workflow for the analysis of this compound in a pharmaceutical sample.

G start Start: Receive Ramipril Sample sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep hplc_analysis Chiral HPLC Analysis sample_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq data_proc Data Processing (Peak Integration, Identification) data_acq->data_proc quant Quantification of this compound data_proc->quant report Generate Report quant->report

Caption: Workflow for the analysis of this compound.

References

Application Note: Quantification of 2-epi-Ramipril using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-epi-Ramipril in biological matrices. Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, and its stereoisomers, including this compound, require precise analytical methods for pharmacokinetic and drug metabolism studies. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in drug development and clinical research.

Introduction

Ramipril is an ACE inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is metabolized in the liver to its active form, ramiprilat. Due to the presence of multiple chiral centers, ramipril can exist as several stereoisomers. This compound is one such epimer, and its accurate quantification is crucial for understanding the stereoselective metabolism and disposition of ramipril. LC-MS/MS offers the high sensitivity and specificity required for the analysis of isomeric compounds in complex biological fluids.

Experimental

Materials and Reagents
  • This compound reference standard

  • Ramipril-d5 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (Ramipril-d5, 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation of this compound from its isomers is critical. A reversed-phase C18 column with a gradient elution is utilized.

ParameterCondition
LC System A high-performance liquid chromatography system
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. A weighted (1/x²) linear regression is used for the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
LLOQ 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 85%

Experimental Workflow Diagram

experimental_workflow sample_collection Biological Sample Collection (e.g., Plasma) is_addition Addition of Internal Standard (Ramipril-d5) sample_collection->is_addition protein_precipitation Protein Precipitation (ice-cold acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution Reconstitution in Mobile Phase supernatant_transfer->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification final_result Final Concentration of This compound quantification->final_result

Caption: LC-MS/MS workflow for this compound quantification.

Signaling Pathway Diagram (Hypothetical)

Ramipril acts on the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

raas_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  Renin renin Renin (from Kidney) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  ACE ace Angiotensin-Converting Enzyme (ACE) vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone ramipril Ramipril / Ramiprilat ramipril->ace Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the action of Ramipril.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in biological matrices. The method is sensitive, selective, and suitable for high-throughput analysis in a research setting. The provided workflow and parameters can be adapted for the analysis of other ramipril isomers and related compounds.

Application Notes and Protocols: Synthesis and Isolation of 2-epi-Ramipril Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and isolation of the 2-epi-Ramipril standard. This diastereomer is a critical reference standard for the quality control of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] The protocols outlined below are intended for use by qualified professionals in a laboratory setting.

Introduction

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat.[2][3] The stereochemistry of Ramipril is crucial for its pharmacological activity. The desired isomer is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. However, during synthesis, storage, or under certain physiological conditions, epimerization can occur at the chiral center C-2, leading to the formation of this compound. The presence of this and other diastereomeric impurities must be carefully monitored and controlled in pharmaceutical formulations.[4][5] This document provides a methodology for the deliberate synthesis of this compound through controlled epimerization and its subsequent isolation to be used as a reference standard.

Data Summary

The following table summarizes the expected quantitative data from the synthesis and isolation protocols described herein. These values are representative and may vary depending on specific experimental conditions.

ParameterExpected Value
Synthesis
Starting Material(S,S,S,S,S)-Ramipril
Reaction TypeBase-catalyzed epimerization
Yield of crude mixture>95%
Conversion to this compound15-25%
Isolation
TechniquePreparative High-Performance Liquid Chromatography (HPLC)
ColumnC18 reverse-phase
Purity of isolated this compound>98%
Analytical Characterization
AppearanceWhite to off-white solid
Molecular FormulaC23H32N2O5
Molecular Weight416.5 g/mol
HPLC Retention TimeSee specific analytical method
Mass Spectrometry (m/z)[M+H]+ = 417.2

Experimental Protocols

Synthesis of this compound via Controlled Epimerization

This protocol describes a method to induce epimerization of Ramipril at the C-2 position by treatment with a mild base.

Materials:

  • (S,S,S,S,S)-Ramipril (pharmaceutical grade)

  • Methanol (anhydrous)

  • Sodium methoxide solution (0.5 M in methanol)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Dissolve 1.0 g of (S,S,S,S,S)-Ramipril in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Stir the solution at room temperature (20-25°C).

  • Slowly add 5.0 mL of 0.5 M sodium methoxide solution in methanol to the Ramipril solution.

  • Monitor the reaction progress by taking aliquots at 30-minute intervals and analyzing by HPLC. The formation of a new peak corresponding to this compound should be observed.

  • Continue the reaction for 2-4 hours, or until the desired level of epimerization (typically 15-25%) is achieved. Avoid prolonged reaction times to minimize the formation of other degradation products.

  • Quench the reaction by adding 1 M hydrochloric acid dropwise until the pH of the solution is approximately 5-6.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of dichloromethane and 20 mL of water.

  • Separate the organic layer, and extract the aqueous layer with an additional 20 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness to obtain the crude mixture containing Ramipril and this compound.

Isolation and Purification of this compound

This protocol details the separation of this compound from the crude reaction mixture using preparative HPLC.

Materials and Equipment:

  • Crude epimerization mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Dissolve the crude mixture in a minimal amount of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 reverse-phase column

    • Flow Rate: 20 mL/min

    • Detection: UV at 215 nm

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-35 min: 30% to 60% B

      • 35-40 min: 60% B

      • 40-45 min: 60% to 30% B

      • 45-50 min: 30% B

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the peak of this compound. The peak for this compound is expected to elute shortly after the main Ramipril peak.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated this compound. Pool the fractions with a purity of >98%.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a lyophilizer or a rotary evaporator to obtain the purified this compound standard as a solid.

Visualizations

Synthesis Pathway

Synthesis_of_2_epi_Ramipril ramipril (S,S,S,S,S)-Ramipril intermediate Enolate Intermediate ramipril->intermediate NaOMe, MeOH (Epimerization) epi_ramipril This compound intermediate->epi_ramipril Protonation

Caption: Synthesis of this compound via base-catalyzed epimerization.

Experimental Workflow for Isolation and Purification

Isolation_Workflow start Crude Epimerization Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Preparative HPLC filter->hplc collect Collect Fractions hplc->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Fractions (>98% Purity) analyze->pool Fractions >98% evaporate Solvent Removal (Lyophilization) pool->evaporate end Purified this compound Standard evaporate->end

Caption: Workflow for the isolation and purification of this compound.

References

Application Note and Protocol: Development of a Stability-Indicating Assay for 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and cardiovascular diseases.[1] 2-epi-Ramipril is a diastereomer of Ramipril and a potential impurity in the drug substance.[2] The development of a stability-indicating assay method (SIAM) is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] A SIAM is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3]

This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound. The method is designed to separate this compound from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[4]

Signaling Pathway of Ramipril's Therapeutic Action

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Ramiprilat Ramiprilat (Active Metabolite) Ramiprilat->ACE Inhibition

Caption: Mechanism of action of Ramipril.

Experimental Workflow for SIAM Development

cluster_0 Method Development cluster_1 Method Validation Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Method_Optimization HPLC Method Optimization (Column, Mobile Phase, Flow Rate) Forced_Degradation->Method_Optimization Specificity Specificity Method_Optimization->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness

Caption: Workflow for stability-indicating assay development.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard

  • Ramipril reference standard

  • HPLC grade acetonitrile and methanol

  • Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • Monobasic potassium phosphate (KH₂PO₄)

  • Orthophosphoric acid (H₃PO₄)

  • High-purity water

Instrumentation
  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Analytical balance

  • pH meter

  • Photostability chamber

  • Hot air oven

Chromatographic Conditions (Initial)

The following conditions are a starting point based on methods for Ramipril and should be optimized for this compound.[5]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 2.5 with H₃PO₄)B: AcetonitrileGradient elution may be required.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the method.[4][6]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 N HCl and dilute with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid this compound powder to 105 °C in a hot air oven for 48 hours. Dissolve the stressed sample in methanol and dilute with the mobile phase.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in methanol and dilute with the mobile phase.

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[7][8]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the this compound peak from any degradation product peaks.

  • Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. Prepare a series of solutions of this compound over a concentration range (e.g., 25-150 µg/mL) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation

Forced Degradation Study Results
Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsRetention Times of Degradants (min)
0.1 N HCl 2460
0.1 N NaOH 24RT
3% H₂O₂ 24RT
Thermal 48105
Photolytic 168N/A
Method Validation Summary
Validation ParameterAcceptance CriteriaObserved Value
Specificity No interference at the retention time of this compound
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 98.0 - 102.0
Precision (RSD %)
   Repeatability≤ 2.0
   Intermediate Precision≤ 2.0
LOD (µg/mL) -
LOQ (µg/mL) -
Robustness No significant change in results

Logical Relationship of SIAM Validation Parameters

Method Stability-Indicating Analytical Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ

References

Application Note: Utilizing 2-epi-Ramipril as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. As a prodrug, it is converted in the body to its active metabolite, ramiprilat.[1] The stereochemical integrity of the ramipril molecule is crucial for its therapeutic efficacy. During the synthesis or storage of ramipril, various impurities can arise, including stereoisomers. 2-epi-Ramipril is a diastereomer of ramipril, and its presence in the final drug product must be carefully monitored to ensure safety and quality. This application note provides a detailed protocol for the use of this compound as a reference standard for the identification and quantification of this impurity in ramipril active pharmaceutical ingredient (API) and finished pharmaceutical products.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established monographs for ramipril that outline the requirements for impurity profiling.[1][2][3] These pharmacopeias list several related compounds and impurities that need to be controlled, and reference standards for these substances are essential for analytical testing.[4][5][6]

The Role of this compound as a Reference Standard

A reference standard is a highly purified compound used as a measurement base in analytical tests. In the context of pharmaceutical quality control, reference standards are critical for:

  • Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the retention time of a peak in the chromatogram of a test sample is compared with that of the reference standard to confirm the identity of a specific impurity.

  • Quantification: By preparing a standard solution of known concentration, the amount of the impurity in a sample can be accurately determined by comparing the peak response (e.g., peak area) of the impurity with that of the reference standard.

  • Method Validation: Reference standards are used to validate analytical methods by assessing parameters such as specificity, linearity, accuracy, and precision.

This compound is used as a reference standard to ensure that the levels of this specific diastereomeric impurity in ramipril drug substance and drug products do not exceed the limits set by regulatory authorities.

Physicochemical Data

The following table summarizes key physicochemical data for Ramipril and its related compounds, which are often analyzed alongside this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
RamiprilC23H32N2O5416.5187333-19-5
Ramipril Impurity A (Ramipril Methyl Ester)C22H30N2O5402.48108313-11-7
Ramipril Impurity B (Ramipril Isopropyl Ester)C24H34N2O5430.54295328-72-2
Ramipril Impurity C (Hexahydroramipril)C23H38N2O5422.5699742-35-5
Ramipril Impurity D (Ramipril Diketopiperazine)C23H30N2O4398.50108731-95-9
Ramipril Impurity E (Ramiprilat)C21H28N2O5388.4687269-97-4

Experimental Protocol: Quantification of this compound using HPLC

This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in a ramipril drug substance.

Materials and Reagents
  • This compound Reference Standard

  • Ramipril API (for testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Hexanesulfonate

  • Phosphoric Acid

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column Octadecylsilyl silica gel for chromatography (5 µm), e.g., Nucleosil 100-C18 (12.5 cm x 4.6 mm)
Mobile Phase A mixture of a buffer solution and an organic solvent. A common mobile phase consists of a 0.2 g/L solution of sodium hexanesulfonate (pH adjusted to 2.7 with phosphoric acid) and acetonitrile. The exact ratio may vary, and a gradient elution is often employed for separating multiple impurities.[7]
Flow Rate 1.0 - 1.5 mL/min
Column Temperature Ambient or controlled at 25 °C
Detection Wavelength 210 nm[8]
Injection Volume 15 - 20 µL
Preparation of Solutions
  • Standard Solution: Accurately weigh a suitable quantity of this compound Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 0.005 mg/mL).

  • Test Solution: Accurately weigh about 25 mg of the Ramipril API, dissolve it in the mobile phase, and dilute to a final concentration of about 0.5 mg/mL.

  • Resolution Solution: A solution containing both Ramipril and this compound can be prepared to ensure adequate separation between the two peaks.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the resolution solution to verify the system suitability, ensuring the resolution between the ramipril and this compound peaks is adequate (typically a resolution factor > 1.5).

  • Inject the standard solution in replicate (e.g., five times) and check for the reproducibility of the peak area (Relative Standard Deviation should be less than 5.0%).

  • Inject the test solution.

  • Identify the this compound peak in the chromatogram of the test solution by comparing its retention time with that of the standard solution.

  • Calculate the amount of this compound in the Ramipril API sample using the peak areas obtained from the standard and test solutions.

Calculation

The percentage of this compound in the Ramipril API can be calculated using the following formula:

% this compound = (Area_impurity_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100

Where:

  • Area_impurity_sample is the peak area of this compound in the test solution.

  • Area_standard is the average peak area of this compound in the standard solution.

  • Concentration_standard is the concentration of the this compound standard solution.

  • Concentration_sample is the concentration of the Ramipril API in the test solution.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare this compound Standard Solution Inject_Standard Inject Standard Solution (Replicate Injections) Standard->Inject_Standard Test Prepare Ramipril API Test Solution Inject_Test Inject Test Solution Test->Inject_Test Resolution Prepare Resolution Solution Inject_Resolution Inject Resolution Solution (System Suitability) Resolution->Inject_Resolution Equilibrate Equilibrate HPLC System Inject_Blank Inject Blank (Mobile Phase) Equilibrate->Inject_Blank Inject_Blank->Inject_Resolution Inject_Resolution->Inject_Standard Inject_Standard->Inject_Test Integrate Integrate Peak Areas Inject_Standard->Integrate Identify Identify this compound Peak (by Retention Time) Inject_Test->Identify Identify->Integrate Calculate Calculate Percentage of This compound Integrate->Calculate

Caption: Workflow for the quantification of this compound using HPLC.

Signaling Pathway: Mechanism of Action of Ramipril

While this compound is an impurity and not the therapeutic agent, understanding the mechanism of action of Ramipril provides context for its importance. Ramipril acts on the Renin-Angiotensin-Aldosterone System (RAAS).

G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin_II Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure_Increase Increased Blood Pressure Aldosterone_Secretion->Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Ramipril Ramipril Ramipril->ACE Inhibits ACE->Angiotensin_II

References

Application Notes and Protocols for Forced Degradation Studies of Ramipril to Generate 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is widely prescribed for the treatment of hypertension and heart failure. As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Forced degradation studies are essential in identifying potential degradation products and developing stability-indicating analytical methods. This document provides a detailed protocol for conducting forced degradation studies on Ramipril with a specific focus on the generation of its diastereomer, 2-epi-Ramipril. The primary degradation pathways of Ramipril involve hydrolysis to Ramipril-diacid and cyclization to Ramipril-diketopiperazine. However, the formation of diastereomers is also a possibility under certain stress conditions.

Experimental Protocols

This section outlines the detailed methodologies for subjecting Ramipril to various stress conditions to induce degradation and potentially generate this compound.

Materials and Reagents:

  • Ramipril reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Ramipril drug substance

Equipment:

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Hot plate with magnetic stirrer

  • Water bath or oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector

  • Mass Spectrometer (MS) for peak identification

Forced Degradation Procedures

1. Preparation of Stock Solution:

Prepare a stock solution of Ramipril at a concentration of 1 mg/mL in methanol.

2. Acidic Hydrolysis:

  • To a volumetric flask, add an appropriate volume of the Ramipril stock solution and dilute with 0.1 N HCl to achieve a final concentration of 100 µg/mL.

  • Reflux the solution at 80°C for 2 hours.

  • Withdraw samples at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes).

  • Neutralize the samples with an equivalent concentration of NaOH before analysis.

  • If no degradation is observed, repeat the experiment using 1 N HCl.

3. Basic Hydrolysis:

  • To a volumetric flask, add an appropriate volume of the Ramipril stock solution and dilute with 0.1 N NaOH to achieve a final concentration of 100 µg/mL.

  • Keep the solution at room temperature for 2 hours.

  • Withdraw samples at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes).

  • Neutralize the samples with an equivalent concentration of HCl before analysis.

  • If no degradation is observed, repeat the experiment using 1 N NaOH.

4. Oxidative Degradation:

  • To a volumetric flask, add an appropriate volume of the Ramipril stock solution and dilute with 3% H₂O₂ to achieve a final concentration of 100 µg/mL.

  • Keep the solution at room temperature for 2 hours, protected from light.

  • Withdraw samples at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes).

  • If no significant degradation is observed, repeat the experiment using 30% H₂O₂.

5. Thermal Degradation:

  • Place the solid Ramipril drug substance in a petri dish and expose it to a temperature of 105°C in an oven for 24 hours.

  • For degradation in solution, prepare a 100 µg/mL solution of Ramipril in HPLC-grade water and heat it in a water bath at 80°C for 2 hours.

  • Withdraw samples at appropriate time points.

6. Photolytic Degradation:

  • Place the solid Ramipril drug substance and a 100 µg/mL solution of Ramipril in water in a photostability chamber.

  • Expose the samples to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating Ramipril from its degradation products, including potential diastereomers like this compound. A reversed-phase HPLC method with a C18 column is commonly employed.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 2.5) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of Ramipril and its degradation products.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies of Ramipril

Stress ConditionReagent/ConditionDurationTemperature% Degradation of RamiprilMajor Degradation Products Identified% Formation of this compound (if detected)
Acidic Hydrolysis 0.1 N HCl2 hours80°CRamipril-diacid
1 N HCl2 hours80°CRamipril-diacid
Basic Hydrolysis 0.1 N NaOH2 hoursRoom TempRamipril-diacid, Ramipril-DKP
1 N NaOH2 hoursRoom TempRamipril-diacid, Ramipril-DKP
Oxidative Degradation 3% H₂O₂2 hoursRoom Temp
30% H₂O₂2 hoursRoom Temp
Thermal Degradation (Solid) -24 hours105°CRamipril-DKP
Thermal Degradation (Solution) Water2 hours80°CRamipril-DKP
Photolytic Degradation UV/Vis LightAs per ICH Q1BAmbient

Note: The percentage of degradation and formation of products should be determined by HPLC analysis. The identification of degradation products may require mass spectrometry (LC-MS).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the forced degradation study for Ramipril.

Forced_Degradation_Workflow cluster_Stress_Conditions Forced Degradation Stress Conditions cluster_Analysis Analysis Acid Acidic Hydrolysis (0.1N & 1N HCl, 80°C) Degraded_Samples Stressed Samples Acid->Degraded_Samples Base Basic Hydrolysis (0.1N & 1N NaOH, RT) Base->Degraded_Samples Oxidation Oxidative Degradation (3% & 30% H₂O₂, RT) Oxidation->Degraded_Samples Thermal Thermal Degradation (Solid: 105°C, Solution: 80°C) Thermal->Degraded_Samples Photo Photolytic Degradation (UV/Vis Light) Photo->Degraded_Samples HPLC HPLC Analysis (Quantification) Data_Analysis Data Analysis and Degradation Pathway Elucidation HPLC->Data_Analysis LCMS LC-MS Analysis (Identification) LCMS->Data_Analysis Ramipril Ramipril Stock Solution (1 mg/mL) Ramipril->Acid Expose to Stress Ramipril->Base Expose to Stress Ramipril->Oxidation Expose to Stress Ramipril->Thermal Expose to Stress Ramipril->Photo Expose to Stress Degraded_Samples->HPLC Degraded_Samples->LCMS

Application Notes and Protocols for Pharmacopeial Impurity Profiling of Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacopeial methods for the identification and quantification of impurities in Ramipril. The protocols detailed below are based on the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs, offering a robust framework for regulatory compliance and quality control.

Introduction to Ramipril and its Impurities

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As with any active pharmaceutical ingredient (API), the purity of Ramipril is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final dosage form. Major pharmacopeias, including the USP, Ph. Eur., and British Pharmacopoeia (BP), have established stringent limits for known and unknown impurities in Ramipril.

The primary degradation pathways for Ramipril include hydrolysis of the ester group to form Ramipril diacid (Impurity E) and intramolecular cyclization to form Ramipril diketopiperazine (Impurity D).[1][2] Other impurities may be related to the synthesis process or isomers of the active substance.

Pharmacopeial Impurities of Ramipril

The following table summarizes the specified impurities for Ramipril as listed in the United States Pharmacopeia and the European Pharmacopoeia.

Impurity NamePharmacopeiaChemical Name
Ramipril Related Compound AUSP(2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Methoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Related Compound BUSPRamipril Isopropyl Ester
Ramipril Related Compound CUSPHexahydroramipril Hydrochloride
Ramipril Related Compound DUSPRamipril Diketopiperazine
Ramipril Impurity APh. Eur.(2S,3aS,6aS)-1-{(2S)-2-{[(1S)-1-(Methoxycarbonyl)-3-phenylpropyl]amino}-1-oxopropyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity BPh. Eur.(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity CPh. Eur.(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-3-cyclohexyl-1-(ethoxycarbonyl)-propyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity DPh. Eur.ethyl (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[3][4]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate
Ramipril Impurity EPh. Eur.(2S,3aS,6aS)-1-[(S)-2-[[(S)-1-Carboxy-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid
Ramipril Impurity FPh. Eur.(2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester
Ramipril Impurity GPh. Eur.(2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid methyl ester
Ramipril Impurity HPh. Eur.(2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity IPh. Eur.(2S,3aS,6aS)-1-[(R)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity JPh. Eur.(2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity KPh. Eur.(αS,3S,5aS,8aS,9aS)-Decahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)-2H-cyclopenta[3][4]pyrrolo[1,2-a]pyrazine-2-acetic acid
Ramipril Impurity LPh. Eur.(2R,3aR,6aR)-1-[(R)-2-[[(R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity MPh. Eur.(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Ramipril Impurity NPh. Eur.(2R,3aR,6aR)-1-[(2S)2[[(1S)1(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl] octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Quantitative Analysis and Acceptance Criteria

The following tables summarize the acceptance criteria for Ramipril impurities as specified by the USP and Ph. Eur.

Table 1: USP Acceptance Criteria for Ramipril Related Compounds [5]

ImpurityAcceptance Criterion (%)
Ramipril Related Compound A≤ 0.5
Ramipril Related Compound B≤ 0.5
Ramipril Related Compound C≤ 0.5
Ramipril Related Compound D≤ 0.5
Any other individual impurity≤ 0.1
Total impurities≤ 1.0

Table 2: Ph. Eur. Acceptance Criteria for Ramipril Impurities [6]

ImpurityAcceptance Criterion (%)
Impurity A≤ 0.5
Impurity B≤ 0.5
Impurity C≤ 0.5
Impurity D≤ 0.5
Unspecified impurities (each)≤ 0.10

Experimental Protocols

The following High-Performance Liquid Chromatography (HPLC) method is a representative protocol based on pharmacopeial guidelines for the analysis of Ramipril and its related compounds.

HPLC Method for Impurity Profiling

Chromatographic Conditions

ParameterUSP MethodPh. Eur. Method
Column L1 packing, 4.0 mm x 25 cm; 3-µmOctadecylsilyl silica gel for chromatography (3 µm), 4.0 mm x 0.25 m
Column Temperature 65 °C65 °C
Mobile Phase A Dissolve 2.0 g of sodium perchlorate in 800 mL of water and 0.5 mL of triethylamine, adjust pH to 3.6 with phosphoric acid, add 200 mL of acetonitrile.Dissolve 2.0 g of sodium perchlorate in 800 mL of water and 0.5 mL of triethylamine, adjust pH to 3.6 with phosphoric acid, add 200 mL of acetonitrile.
Mobile Phase B Dissolve 2.0 g of sodium perchlorate in 300 mL of water and 0.5 mL of triethylamine, adjust pH to 2.6 with phosphoric acid, add 700 mL of acetonitrile.Dissolve 2.0 g of sodium perchlorate in 300 mL of water and 0.5 mL of triethylamine, adjust pH to 2.6 with phosphoric acid, add 700 mL of acetonitrile.
Gradient Program Time (min)%A
0100
25100
500
600
61100
70100
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL

Preparation of Solutions

  • Test Solution (USP): Accurately weigh about 25 mg of Ramipril, transfer to a 25-mL volumetric flask, dissolve in and dilute with Solution A to volume, and mix.[5]

  • Test Solution (Ph. Eur.): Dissolve 20.0 mg of the substance to be examined in mobile phase A and dilute to 20.0 mL with mobile phase A.[6]

  • Standard Solution (USP): Dissolve an accurately weighed quantity of USP Ramipril RS in Solution B and dilute quantitatively to obtain a solution with a known concentration of about 0.005 mg/mL.[5]

  • Reference Solution (b) (Ph. Eur.): Dilute 5.0 mL of the test solution to 100.0 mL with mobile phase B. Dilute 5.0 mL of this solution to 50.0 mL with mobile phase B.[6]

  • Resolution Solution (USP): Dissolve quantities of USP Ramipril RS and USP Ramipril Related Compound A, B, C, and D RS in Solution B to obtain a concentration of about 0.5 mg of each per mL.

  • Reference Solution (a) (Ph. Eur.): Dissolve 5 mg each of ramipril impurity A CRS, ramipril impurity B CRS, ramipril impurity C CRS, and ramipril impurity D CRS in 5 mL of the test solution and dilute to 10 mL with mobile phase B.[6]

System Suitability

  • USP: The resolution between ramipril and ramipril related compound A must be at least 3.0. The tailing factor for the ramipril peak should not be more than 2.0.

  • Ph. Eur.: The resolution between the peaks due to impurity A and ramipril in the chromatogram obtained with reference solution (a) should be at least 3.0.[6]

Calculation

Calculate the percentage of each impurity in the portion of Ramipril taken using the appropriate formulas provided in the respective pharmacopeial monographs, taking into account the relative response factors for each impurity where specified. For USP, the relative response factor for ramipril related compound C is 2.4, and 1.0 for all other individual impurities.[5] For Ph. Eur., the correction factor for impurity C is 2.4.[6]

Visualizations

Experimental Workflow for Ramipril Impurity Profiling

The following diagram illustrates the general workflow for the analysis of impurities in a Ramipril sample according to pharmacopeial methods.

G Workflow for Ramipril Impurity Profiling cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Receive Ramipril Sample Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject Samples and Standards Dissolve->Inject Standard Prepare Reference Standards SystemSuitability Perform System Suitability Tests Standard->SystemSuitability Resolution Prepare Resolution Solution Resolution->SystemSuitability SystemSuitability->Inject Chromatography Run HPLC Gradient Program Inject->Chromatography Detect Detect at 210 nm Chromatography->Detect Integrate Integrate Chromatographic Peaks Detect->Integrate Identify Identify Impurities by Retention Time Integrate->Identify Quantify Quantify Impurities using Standards Identify->Quantify Report Generate Final Report with Pass/Fail Status Quantify->Report

Caption: A flowchart of the Ramipril impurity profiling process.

Logical Relationship of Ramipril and its Key Degradation Impurities

This diagram shows the chemical transformation of Ramipril into its main degradation products, Impurity D and Impurity E.

G Ramipril Degradation Pathways Ramipril Ramipril ImpurityD Impurity D (Ramipril Diketopiperazine) Ramipril->ImpurityD Intramolecular Cyclization (Loss of H2O) ImpurityE Impurity E (Ramipril Diacid) Ramipril->ImpurityE Hydrolysis (Cleavage of Ester)

Caption: Degradation pathways of Ramipril.

References

Application Notes and Protocols: The Role of Ramipril Impurities, Including Diastereomers like 2-epi-Ramipril, in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the significance and analytical control of impurities in Ramipril, with a focus on diastereomeric impurities, which can be exemplified by isomers like 2-epi-Ramipril. In official compendia such as the European Pharmacopoeia (EP), these are often designated as specific impurities (e.g., Ramipril Impurity B). Ensuring the quality, safety, and efficacy of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, necessitates stringent control over these related substances.

Ramipril is widely prescribed for treating hypertension and heart failure.[1][] Its therapeutic action is dependent on its specific stereochemistry. The presence of impurities, particularly diastereomers, can potentially impact the drug's efficacy and safety profile. Therefore, robust analytical methods are crucial for the identification and quantification of these impurities in both the active pharmaceutical ingredient (API) and finished drug products.

The Significance of Diastereomeric Impurities

Diastereomers of Ramipril, which can be broadly categorized with terms like 'this compound', are impurities that have a different stereochemical configuration at one or more, but not all, of the chiral centers. These impurities can arise during the synthesis of the API or as degradation products during storage. The European Pharmacopoeia lists several specified impurities for Ramipril, including diastereomers, to ensure the quality of the drug substance.

Analytical Control Strategy

A robust analytical control strategy for Ramipril impurities involves the use of highly selective and sensitive analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The methods must be capable of separating the main Ramipril peak from all potential impurities, including diastereomers. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data.[3]

Quantitative Data Summary

The acceptance criteria for impurities in Ramipril are defined by regulatory bodies like the European Pharmacopoeia. The following table summarizes the typical limits for specified and unspecified impurities.

ImpurityPharmacopoeia (Example)Identification ThresholdReporting ThresholdAcceptance Criteria (Example)
Ramipril Impurity AEuropean Pharmacopoeia> 0.10%0.05%≤ 0.5%
Ramipril Impurity B (a diastereomer)European Pharmacopoeia> 0.10%0.05%≤ 0.5%
Ramipril Impurity CEuropean Pharmacopoeia> 0.10%0.05%≤ 0.5%
Ramipril Impurity D (Diketopiperazine)European Pharmacopoeia> 0.10%0.05%≤ 0.5%
Any Unspecified ImpurityEuropean Pharmacopoeia> 0.10%0.05%≤ 0.10%
Total ImpuritiesEuropean Pharmacopoeia--Not more than the sum of the limits of all specified and unspecified impurities.

Note: The specific acceptance criteria can vary based on the monograph version and the specific product registration.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Ramipril and its Impurities

This protocol is a representative HPLC method for the analysis of Ramipril and its related substances, including diastereomeric impurities.

1. Objective: To quantify the impurities in a Ramipril drug substance or drug product using a gradient reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • Ramipril Reference Standard

  • Ramipril Impurity A, B, C, and D Reference Standards

  • Acetonitrile (HPLC grade)

  • Sodium Hexanesulfonate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Ramipril sample (API or crushed tablets)

3. Chromatographic Conditions:

  • Column: Inertsil ODS-3 (150 x 4.6 mm, 3 µm) or equivalent C18 column[3]

  • Mobile Phase A: 0.2 g/L solution of sodium hexanesulfonate in water, adjusted to pH 2.7 with orthophosphoric acid[3]

  • Mobile Phase B: Acetonitrile[3]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.5 mL/min[3]

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 20 µL[3]

4. Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Reference Solution (a) - System Suitability: Prepare a solution containing a known concentration of Ramipril and its specified impurities (A, B, C, and D) in the diluent.

  • Reference Solution (b) - Quantification: Prepare a solution of Ramipril Reference Standard of a known concentration in the diluent.

  • Test Solution: Accurately weigh and dissolve the Ramipril sample (API or a quantity of powdered tablets) in the diluent to obtain a final concentration within the linear range of the method.

5. System Suitability:

  • Inject Reference Solution (a).

  • The resolution between the Ramipril peak and the nearest eluting impurity peak should be not less than 1.5.

  • The tailing factor for the Ramipril peak should be not more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the Ramipril peak should be not more than 2.0%.

6. Procedure:

  • Inject the diluent as a blank.

  • Inject Reference Solution (b) in replicate.

  • Inject the Test Solution.

  • Identify the peaks of the impurities in the chromatogram of the Test Solution by comparing their retention times with those obtained from Reference Solution (a).

  • Calculate the percentage of each impurity in the sample using the external standard method.

Protocol 2: Forced Degradation Study of Ramipril

1. Objective: To investigate the degradation pathways of Ramipril under various stress conditions and to ensure the stability-indicating nature of the analytical method.

2. Stress Conditions:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 30 minutes.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a dry heat of 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a specified duration.

3. Procedure:

  • For each stress condition, prepare a sample solution of Ramipril.

  • After the specified exposure time, neutralize the acidic and basic solutions.

  • Dilute all the stressed samples to a suitable concentration with the diluent.

  • Analyze the samples using the validated HPLC method (Protocol 1).

  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the Ramipril peak area.

  • The peak purity of the Ramipril peak in the stressed samples should be checked using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

Visualizations

Quality_Control_Workflow cluster_0 Sample Handling and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Reception Sample Reception (API or Drug Product) Sample_Login Sample Login and Documentation Sample_Reception->Sample_Login Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Login->Sample_Preparation System_Suitability System Suitability Testing (SST) Sample_Preparation->System_Suitability HPLC_Analysis HPLC Analysis for Impurities Data_Acquisition Chromatographic Data Acquisition HPLC_Analysis->Data_Acquisition System_Suitability->HPLC_Analysis Data_Processing Data Processing and Integration Data_Acquisition->Data_Processing Impurity_Calculation Impurity Calculation (% w/w) Data_Processing->Impurity_Calculation Specification_Check Comparison with Specifications Impurity_Calculation->Specification_Check Report_Generation Final Report Generation Specification_Check->Report_Generation

Caption: Workflow for Ramipril Quality Control.

Ramipril_Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products Ramipril Ramipril (Active Pharmaceutical Ingredient) Impurity_A Impurity A (e.g., Starting Material) Ramipril->Impurity_A From Synthesis Impurity_B Impurity B (Diastereomer) Ramipril->Impurity_B From Synthesis Impurity_C Impurity C (e.g., By-product) Ramipril->Impurity_C From Synthesis Impurity_D Impurity D (Diketopiperazine - Hydrolysis/Thermal) Ramipril->Impurity_D Degradation Ramiprilat Ramiprilat (Hydrolysis) Ramipril->Ramiprilat Degradation

Caption: Relationship between Ramipril and its key impurities.

References

Troubleshooting & Optimization

resolving co-elution of 2-epi-Ramipril with other impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ramipril Impurity Analysis

This guide provides troubleshooting strategies and answers to frequently asked questions concerning the analytical challenges in resolving 2-epi-Ramipril from other impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Ramipril and other impurities critical?

A1: this compound is a diastereomer of Ramipril, meaning it has the same molecular formula and connectivity but a different spatial arrangement at one of its chiral centers. As a stereoisomer, it may have different pharmacological and toxicological properties. Regulatory agencies require that impurities, including isomers, are well-controlled and accurately quantified to ensure the safety and efficacy of the drug product. Therefore, a robust analytical method that can baseline-separate this compound from the active pharmaceutical ingredient (API) and other related substances is essential.

Q2: What are the common impurities associated with Ramipril?

A2: Besides its diastereomers, Ramipril is susceptible to degradation, forming several known impurities. The most common are Ramiprilat (the active metabolite formed by hydrolysis) and Ramipril Diketopiperazine (DKP), which is an intramolecular cyclization product.[1] Forced degradation studies show that Ramipril degrades under acidic, alkaline, oxidative, and thermal stress conditions.[2][3] Other designated impurities, often referred to as Impurity A, B, C, and D, are also monitored.[4][5]

Q3: Why does this compound frequently co-elute with other substances?

A3: Co-elution occurs when two or more compounds exit the chromatography column at the same time. Diastereomers like this compound have very similar physicochemical properties (e.g., polarity, size, pKa) to Ramipril and other related impurities. This similarity makes achieving differential partitioning between the stationary phase and the mobile phase challenging, often requiring highly specific and optimized chromatographic conditions for successful separation.[6]

Q4: What are the immediate checks to perform if co-elution is suspected?

A4: Before modifying the method, ensure the issue is not system-related:

  • System Suitability: Verify that all system suitability test (SST) parameters (e.g., theoretical plates, tailing factor, resolution of a critical pair) for a valid run have been met.

  • Column Health: Check the column's performance history. A loss of efficiency can lead to broader peaks and decreased resolution.

  • Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, including the accurate weighing of components, correct pH adjustment, and proper mixing of solvents. An incorrect pH can significantly alter the retention and selectivity of ionizable compounds like Ramipril.[2]

  • Standard/Sample Preparation: Ensure standards and samples were prepared correctly and are not degraded.

Troubleshooting Guide: Resolving Co-elution

Problem: The this compound peak is not adequately resolved from an adjacent impurity peak (e.g., Ramipril DKP or another diastereomer).

The following workflow provides a systematic approach to method optimization to resolve the co-elution issue.

Troubleshooting_Workflow start Problem: Co-elution of this compound assessment Step 1: Initial Assessment - Confirm SST Failure - Check Peak Shape & Tailing - Verify System Integrity start->assessment optimize_mp Step 2: Mobile Phase Optimization (Highest Impact) assessment->optimize_mp sub_ph A) Adjust pH (e.g., change from 2.7 to 2.4 or 3.0) optimize_mp->sub_ph sub_org B) Change Organic Modifier Ratio (e.g., increase/decrease ACN %) optimize_mp->sub_org sub_ip C) Introduce/Modify Ion-Pair Reagent (e.g., Sodium Hexanesulfonate) optimize_mp->sub_ip optimize_col Step 3: Stationary Phase / Temperature (Moderate Impact) sub_ph->optimize_col If unresolved verification Step 5: Verification & Validation - Confirm Resolution (Rs > 1.5) - Re-validate Method as per ICH sub_ph->verification If Resolved sub_org->optimize_col If unresolved sub_org->verification If Resolved sub_ip->optimize_col If unresolved sub_ip->verification If Resolved sub_chem A) Change Column Chemistry (e.g., different C18 bonding, C8) optimize_col->sub_chem sub_temp B) Adjust Column Temperature (e.g., increase from 45°C to 55°C) optimize_col->sub_temp optimize_flow Step 4: Flow Rate / Gradient (Fine-Tuning) sub_chem->optimize_flow If unresolved sub_chem->verification If Resolved sub_temp->optimize_flow If unresolved sub_temp->verification If Resolved sub_flow A) Lower Flow Rate (e.g., 1.5 mL/min to 1.2 mL/min) optimize_flow->sub_flow sub_grad B) Adjust Gradient Slope (make shallower for better separation) optimize_flow->sub_grad sub_flow->verification If unresolved sub_flow->verification If Resolved sub_grad->verification sub_grad->verification If Resolved end_node Resolution Achieved verification->end_node

Caption: Systematic workflow for troubleshooting co-elution.

Detailed Troubleshooting Steps:
  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for separating ionizable compounds like Ramipril and its impurities.[2] A small change in pH (e.g., ±0.2 units) can significantly alter the ionization state of the analytes, affecting their retention time and potentially resolving co-eluting peaks.

  • Modify Organic Solvent Ratio: Adjusting the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile) changes the overall polarity of the mobile phase. A slower, shallower gradient or a reduction in the organic content in an isocratic method will increase retention times and may improve the separation between closely eluting peaks.

  • Introduce an Ion-Pairing Reagent: For complex separations involving ionic and highly polar substances, an ion-pairing reagent like sodium hexanesulfonate can be highly effective.[4] This reagent pairs with the ionized analytes, making them more hydrophobic and increasing their retention on a reversed-phase column, which can dramatically improve selectivity.

  • Change Column Temperature: Increasing the column temperature generally decreases viscosity and can improve peak efficiency.[4][5] It can also alter selectivity between analytes. Experimenting with temperatures (e.g., in a range of 30°C to 55°C) may provide the necessary resolution.

  • Evaluate Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Switching to a different stationary phase (e.g., from a C18 to a C8, or to a C18 with a different end-capping or bonding technology) provides a different selectivity and may resolve the critical pair.

Data Presentation

The following table summarizes various reported HPLC conditions for the analysis of Ramipril and its impurities, showcasing the different parameters that can be manipulated.

ParameterMethod 1[2]Method 2[3]Method 3 (Gradient)[4]Method 4 (Gradient)[5]
Stationary Phase RP-18Thermo MOS-2 Hypersil, C8Inertsil ODS-3 (3 µm)Inertsil ODS-3 (3 µm)
Column Dims. Not Specified150 x 4.6 mm, 5µm150 x 4.6 mm250 x 4.0 mm
Mobile Phase A 0.01M Phosphate Buffer (pH 2.4)20mM KH₂PO₄ Buffer (pH 3)0.2 g/L Sodium Hexanesulfonate (pH 2.7)60mM Sodium Perchlorate Buffer (pH 2.6) + ACN (60:40)
Mobile Phase B Methanol / TetrahydrofuranAcetonitrile (ACN)Acetonitrile (ACN)60mM Sodium Perchlorate Buffer (pH 2.6) + ACN (20:80)
Elution Mode Isocratic (Buffer:MeOH:THF 40:55:5)Isocratic (Buffer:ACN 40:60)GradientGradient
Flow Rate 1.0 mL/min0.8 mL/min1.5 mL/minNot Specified
Temperature Room TemperatureNot Specified45 °C55 °C
Detection (UV) 215 nm210 nm210 nmNot Specified

Experimental Protocols

This section provides a detailed protocol for a stability-indicating HPLC method using an ion-pairing agent, which is robust for resolving Ramipril and its related substances, including diastereomers.

Recommended HPLC Method for Resolving Ramipril Impurities[4]

HPLC_Workflow prep_mp 1. Mobile Phase Preparation A: 0.2 g/L Sodium Hexanesulfonate, pH 2.7 B: Acetonitrile prep_std 2. Standard Preparation Prepare stock solutions of Ramipril and known impurities (e.g., 2.5 µg/mL) prep_mp->prep_std prep_sample 3. Test Sample Preparation Prepare a 0.5 mg/mL solution of Ramipril sample in diluent prep_std->prep_sample equilibration 4. System Equilibration Equilibrate HPLC system with initial mobile phase conditions prep_sample->equilibration injection 5. Injection Inject 20 µL of each solution equilibration->injection run 6. Chromatographic Run Execute gradient elution at 45°C Flow Rate: 1.5 mL/min injection->run detection 7. Data Acquisition Monitor eluent at 210 nm run->detection analysis 8. Data Analysis Integrate peaks, calculate resolution, and quantify impurities detection->analysis

Caption: General workflow for HPLC analysis of Ramipril.

1. Materials and Reagents:

  • Ramipril API, this compound reference standard, and other known impurity standards.

  • Acetonitrile (HPLC grade).

  • Sodium hexanesulfonate.

  • Phosphoric acid.

  • Water (HPLC grade).

2. Chromatographic Conditions:

  • Column: Inertsil ODS-3 (150 mm x 4.6 mm, 3 µm).

  • Mobile Phase A: Dissolve 200 mg of sodium hexanesulfonate in 1000 mL of water and adjust the pH to 2.7 with phosphoric acid.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program: A time-based gradient should be established to ensure separation. Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more retained components.

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 45 °C.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.[4]

3. Preparation of Solutions:

  • Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in a 1:1 ratio.

  • Test Solution: Accurately weigh and dissolve a quantity of the Ramipril sample in the diluent to obtain a final concentration of 0.5 mg/mL.[4]

  • Reference Solution (for quantification): Prepare a solution of Ramipril reference standard at a concentration of 2.5 µg/mL in the diluent.[4]

  • Resolution Solution: Prepare a solution containing Ramipril and all known impurities (including this compound) to demonstrate that the method is capable of separating all specified components.

4. Procedure:

  • Set up the HPLC system with the specified chromatographic conditions.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (as a blank), followed by the reference and resolution solutions to confirm system suitability. The resolution between this compound and any adjacent peak should be greater than 1.5.

  • Inject the test solutions for analysis.

  • Integrate the resulting chromatograms and calculate the percentage of this compound and other impurities relative to the main Ramipril peak.

References

Technical Support Center: Optimizing 2-epi-Ramipril Peak Shape in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 2-epi-Ramipril during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?

Poor peak shape, particularly peak tailing, for this compound, a basic compound, can be attributed to several factors:

  • Secondary Interactions: Strong interactions between the basic functional groups of the analyte and acidic silanol groups on the surface of conventional silica-based columns can cause peak tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the protonation of residual silanol groups on the stationary phase, increasing their interaction with the basic analyte and resulting in tailing peaks. For basic compounds, a mobile phase pH of ≤2.5 is often recommended to achieve good peak shape.[1]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can lead to peak fronting or tailing.[3][4][5]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion, especially for early eluting peaks.[5][6]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or packing material, or degradation of the stationary phase over time, can lead to broader and asymmetric peaks.[3][7][8]

  • System Dead Volume: Excessive tubing length or improper connections can introduce dead volume into the system, causing peak broadening.[3]

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition is critical for achieving optimal peak shape. Key considerations include:

  • pH: For basic compounds like this compound, adjusting the mobile phase pH can significantly improve peak shape by minimizing secondary interactions with the stationary phase.[1]

  • Additives: The use of mobile phase additives like trifluoroacetic acid (TFA) or ion-pairing agents such as sodium hexanesulfonate can improve peak symmetry.[9] For instance, a study on Ramipril enantiomeric separation found that varying the concentration of trifluoroacetic acid had a drastic effect on retention times and peak shapes. Another method for Ramipril and its impurities utilized a solution of sodium hexanesulfonate in the mobile phase.[9]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) influence analyte retention and peak shape.

Q3: What type of HPLC column is recommended for the analysis of this compound?

For the analysis of basic compounds like this compound, consider the following column characteristics:

  • End-capped Columns: Use columns with high-density end-capping to minimize the number of accessible free silanol groups, thereby reducing secondary interactions.[5]

  • High Purity Silica: Columns packed with high-purity silica are generally preferred as they have a lower concentration of acidic silanol groups.

  • Alternative Stationary Phases: Consider stationary phases that are more inert or designed for the analysis of basic compounds.

  • Chiral Stationary Phases (CSPs): For the specific separation of Ramipril and its epimers, a chiral stationary phase is necessary. A study on the chiral separation of Ramipril utilized a Chiralcel OJ-H column.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor peak shape issues for this compound.

Problem: Peak Tailing

// Nodes start [label="Start:\nPeak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile_phase [label="Check Mobile Phase\npH and Additives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_ph [label="Adjust pH (e.g., ≤ 2.5)\nor add TFA/ion-pair reagent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Evaluate Column\nCondition & Type", fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_column [label="Use New or\nEnd-capped Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_sample [label="Review Sample\nConcentration & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute_sample [label="Dilute Sample or Match\nSolvent to Mobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_system [label="Inspect System\nfor Dead Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_connections [label="Optimize Tubing\nand Connections", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="End:\nPeak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End:\nIssue Persists\n(Consult Manufacturer)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_mobile_phase; check_mobile_phase -> adjust_ph [label="Improper pH\nor additives"]; check_mobile_phase -> check_column [label="pH/additives OK"]; adjust_ph -> end_good [label="Success"]; adjust_ph -> check_column [label="No Improvement"]; check_column -> new_column [label="Old or\ninappropriate column"]; check_column -> check_sample [label="Column OK"]; new_column -> end_good [label="Success"]; new_column -> check_sample [label="No Improvement"]; check_sample -> dilute_sample [label="High concentration or\nsolvent mismatch"]; check_sample -> check_system [label="Sample OK"]; dilute_sample -> end_good [label="Success"]; dilute_sample -> check_system [label="No Improvement"]; check_system -> optimize_connections [label="Dead volume found"]; check_system -> end_bad [label="System OK"]; optimize_connections -> end_good [label="Success"]; optimize_connections -> end_bad [label="No Improvement"]; } dot Caption: Troubleshooting workflow for peak tailing.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to ≤ 2.5 to suppress the ionization of silanol groups.[1] Add a mobile phase modifier like trifluoroacetic acid (TFA) (e.g., 0.1-0.2%) or an ion-pairing agent like sodium hexanesulfonate.[9]Improved peak symmetry and reduced tailing.
Column Issues Use a new, high-performance column, preferably one with end-capping designed for basic compounds. Flush the column with a strong solvent to remove contaminants.[3]Sharper, more symmetrical peaks.
Sample Overload Reduce the injection volume or dilute the sample.[3][5]Reduced peak fronting or tailing and improved symmetry.
Inappropriate Sample Solvent Ensure the sample solvent is weaker than or matches the initial mobile phase composition.[5][6]Improved peak shape, especially for early eluting peaks.
System Dead Volume Check for and minimize the length of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[3]Reduced peak broadening and improved efficiency.
Problem: Peak Fronting

// Nodes start [label="Start:\nPeak Fronting Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample_load [label="Check Sample Load\n(Volume & Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_load [label="Reduce Injection Volume\nor Dilute Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Verify Sample Solvent\nCompatibility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; match_solvent [label="Match Sample Solvent\nto Mobile Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column_health [label="Inspect Column for\nPhysical Damage (e.g., void)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_column [label="Replace Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_good [label="End:\nPeak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_bad [label="End:\nIssue Persists\n(Further Investigation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_sample_load; check_sample_load -> reduce_load [label="Overloading suspected"]; check_sample_load -> check_solvent [label="Load seems OK"]; reduce_load -> end_good [label="Success"]; reduce_load -> check_solvent [label="No Improvement"]; check_solvent -> match_solvent [label="Solvent mismatch"]; check_solvent -> check_column_health [label="Solvent is compatible"]; match_solvent -> end_good [label="Success"]; match_solvent -> check_column_health [label="No Improvement"]; check_column_health -> replace_column [label="Damage suspected"]; check_column_health -> end_bad [label="Column appears fine"]; replace_column -> end_good [label="Success"]; replace_column -> end_bad [label="No Improvement"]; } dot Caption: Troubleshooting workflow for peak fronting.

Potential Cause Troubleshooting Step Expected Outcome
Sample Overload Decrease the amount of sample being injected by either reducing the injection volume or diluting the sample.[4][5]Symmetrical peak shape.
Sample Solubility Ensure the sample is fully dissolved in the injection solvent. Poor solubility can lead to peak fronting.A sharp, well-defined peak.
Column Collapse A physical change in the column bed can cause peak fronting.[5] If other troubleshooting steps fail, consider replacing the column.Restoration of good peak shape with a new column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Additives

This protocol describes the preparation of a mobile phase with trifluoroacetic acid (TFA) to improve the peak shape of this compound.

  • Prepare the Aqueous Component:

    • Measure a desired volume of HPLC-grade water.

    • Carefully add a specific volume of TFA to achieve the target concentration (e.g., 0.1% v/v). For 1000 mL of mobile phase, add 1 mL of TFA. A study on Ramipril isomers found that adjusting the TFA amount from 0.1 mL to 0.6 mL in 1000 mL of mobile phase drastically impacted retention times and peak shapes.

    • Mix thoroughly.

    • Filter the aqueous solution through a 0.45 µm or 0.22 µm membrane filter.

  • Prepare the Mobile Phase:

    • Measure the required volumes of the filtered aqueous component and the organic solvent (e.g., acetonitrile) to achieve the desired ratio.

    • Mix the components thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Sample Preparation and Dilution

This protocol outlines the steps for preparing and diluting the this compound sample to prevent column overload.

  • Prepare a Stock Solution:

    • Accurately weigh a known amount of the this compound standard or sample.

    • Dissolve it in a suitable solvent to create a stock solution of known concentration. The sample solvent should ideally be the same as the initial mobile phase.

  • Perform Serial Dilutions:

    • Create a series of dilutions from the stock solution to test different concentrations.

    • Analyze each dilution using the HPLC method.

  • Evaluate the Chromatograms:

    • Observe the peak shape at each concentration.

    • Identify the concentration at which peak fronting or tailing begins to appear.

    • Select a working concentration that is below this overload threshold.

Quantitative Data Summary

The following table summarizes typical HPLC parameters that can be optimized for the analysis of Ramipril and its epimers, based on literature.

Parameter Value/Range Reference
Column Chiralcel OJ-H (250m x 4.6mm)
Mobile Phase n-hexane:2-Propanol (900:100 v/v) with 0.2 mL TFA and 0.1 mL Diethylamine
Acetonitrile:0.2 g/L Sodium Hexanesulfonate (pH 2.7)[9]
Flow Rate 0.5 mL/min - 1.5 mL/min[9]
Column Temperature 45 - 50 °C[9]
Detection Wavelength 210 - 220 nm[9]
Injection Volume 20 µL[9]

References

minimizing on-column epimerization of Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column epimerization of Ramipril during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is on-column epimerization and why is it a concern for Ramipril analysis?

A1: On-column epimerization is a phenomenon where a compound converts to one of its epimers during chromatographic separation. Ramipril possesses multiple chiral centers, and the interconversion between its diastereomers can occur under certain analytical conditions.[1][2] This is a significant concern as it can lead to inaccurate quantification of Ramipril and its related impurities, potentially impacting drug stability and efficacy assessments. One of the known epimers of Ramipril is (S,R,S,S,S)-Ramipril.[1]

Q2: What are the primary factors that contribute to the on-column epimerization of Ramipril?

A2: Several factors can promote the on-column epimerization of Ramipril. These include:

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Ramipril's functional groups, potentially catalyzing the epimerization process.

  • Temperature: Elevated column temperatures can provide the necessary activation energy for the interconversion between epimers.[3]

  • Stationary Phase: The chemical properties of the stationary phase (the column) can interact with Ramipril in a way that facilitates epimerization.

  • Solvent Composition: The organic solvents and buffers used in the mobile phase can also play a role in the rate of epimerization.

Q3: What are the common degradation products of Ramipril that I should be aware of?

A3: Ramipril is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization. The main degradation products are:

  • Ramiprilat: The active metabolite of Ramipril, formed by the hydrolysis of the ester group.

  • Diketopiperazine (DKP): Formed through an intramolecular cyclization reaction.[4]

It is crucial to have a stability-indicating method that can separate Ramipril from these degradants as well as any epimers.[4][5]

Troubleshooting Guide: Minimizing On-Column Epimerization

This guide provides specific troubleshooting steps to address issues related to the on-column epimerization of Ramipril.

Issue Potential Cause Recommended Solution
Appearance of a new peak or shoulder on the Ramipril peak On-column epimerization.1. Lower the column temperature: Reducing the temperature can minimize the on-column interconversion. Studies on other compounds have shown that temperatures between 0-10°C can be effective.[3] 2. Adjust mobile phase pH: A mobile phase with a lower pH, such as 2.5, has been used successfully in Ramipril analysis and may help stabilize the desired epimer.[6] 3. Modify mobile phase composition: Experiment with different organic modifiers and buffer systems. A mobile phase consisting of methanol, tetrahydrofuran, and a phosphate buffer (pH 2.4) has been reported for the separation of Ramipril and its degradation products.[5]
Inconsistent peak areas for Ramipril Co-elution of epimers or degradation products.1. Optimize chromatographic selectivity: Utilize a high-resolution column (e.g., smaller particle size) to improve the separation of Ramipril from its epimers and degradants. 2. Employ a gradient elution: A gradient method can enhance the separation of closely related compounds.[2] 3. Verify peak purity: Use a diode array detector (DAD) or mass spectrometer (MS) to assess the purity of the Ramipril peak.
Poor resolution between Ramipril and its diastereomers Sub-optimal chromatographic conditions.1. Use an ion-pairing agent: An ion-pairing agent in the mobile phase can improve the separation of diastereomers.[2] 2. Evaluate different stationary phases: Test columns with different chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best selectivity for Ramipril and its epimers.

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Ramipril and its Degradation Products

This method is adapted from a validated stability-indicating liquid chromatographic method.[5]

  • Column: RP-18 column

  • Mobile Phase: Methanol - Tetrahydrofuran - Phosphate Buffer (pH 2.4; 0.01M) (55:5:40, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Column Temperature: Ambient (Consider reducing to 10°C to assess impact on epimerization)

Protocol 2: HPLC Method for the Determination of Ramipril in Pharmaceutical Preparations

This method is based on a rapid isocratic HPLC procedure.[6]

  • Column: Ace C18 column (5 µm, 250×4.6 mm i.d.)

  • Mobile Phase: 20 mM phosphate buffer (pH 2.5) containing 0.1% trifluoroacetic acid (TFA) - Acetonitrile (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 208 nm

  • Column Temperature: Ambient (Consider reducing to 10°C to assess impact on epimerization)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: A typical experimental workflow for the HPLC analysis of Ramipril.

ramipril_epimerization cluster_conditions Contributing Factors Ramipril_SSS Ramipril (S,S,S,S,S) Ramipril_SRS Ramipril Epimer (S,R,S,S,S) Ramipril_SSS->Ramipril_SRS Epimerization (e.g., on-column) Temperature Temperature Temperature->Ramipril_SSS pH pH pH->Ramipril_SSS Stationary_Phase Stationary Phase Stationary_Phase->Ramipril_SSS

Caption: The equilibrium relationship between Ramipril and one of its epimers.

References

Technical Support Center: Synthesis and Purification of Ramipril and its Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of Ramipril, with a specific focus on managing the diastereomeric impurity, 2-epi-Ramipril.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in Ramipril synthesis?

A1: this compound is a diastereomer of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Diastereomers are stereoisomers that are not mirror images of each other and can have different physicochemical properties and pharmacological activities. In the synthesis of Ramipril, which has multiple chiral centers, the formation of various diastereomers, including this compound, is a significant challenge. Regulatory authorities require strict control of impurities in pharmaceutical products, and this compound is considered an impurity that must be minimized and quantified.[2]

Q2: What are the main challenges in separating Ramipril from its diastereomers like this compound?

A2: The primary challenge lies in the similar physicochemical properties of the diastereomers, which makes their separation difficult. Standard chromatographic techniques may not provide adequate resolution. The development of a robust analytical method to resolve Ramipril from all its related substances, including its four diastereomers, is a complex task. Specialized techniques, such as chiral high-performance liquid chromatography (HPLC), are often required.

Q3: What analytical techniques are recommended for the separation and quantification of this compound?

A3: High-performance liquid chromatography (HPLC) is the most common and effective technique. Specifically, reversed-phase HPLC with an ion-pairing agent has been shown to resolve Ramipril from ten of its related substances, including four diastereomers. Chiral HPLC is also a powerful tool for the enantiomeric separation of Ramipril and its isomers. The use of a photodiode array (PDA) detector allows for the identification and quantification of the separated compounds.

Q4: Can you provide a general overview of the synthetic pathway for Ramipril?

A4: The synthesis of Ramipril typically involves the coupling of two key intermediates: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The coupling is often followed by a deprotection step to yield the final Ramipril molecule. The stereochemistry of the final product is dependent on the stereochemical purity of the starting materials and the reaction conditions.

Troubleshooting Guides

Problem 1: Poor Diastereomeric Ratio in the Crude Ramipril Synthesis

Possible Causes:

  • Sub-optimal reaction conditions: Temperature, solvent, and base can influence the stereochemical outcome of the coupling reaction.

  • Racemization of starting materials: The chiral centers in the starting materials may not be stable under the reaction conditions.

  • Incorrect stoichiometry: An improper ratio of reactants can lead to side reactions and the formation of unwanted diastereomers.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Evaluate a range of temperatures to find the optimal condition that favors the formation of the desired all-(S) diastereomer. Lower temperatures often provide better stereoselectivity.

  • Solvent Screening: Test a variety of solvents with different polarities and properties. The solvent can influence the transition state of the reaction and affect the diastereomeric ratio.

  • Base Selection: If a base is used, screen different organic and inorganic bases. The choice of base can be critical in preventing epimerization.

  • Verify Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of the starting materials using appropriate analytical techniques like chiral HPLC.

  • Precise Stoichiometry: Use highly accurate measurements for all reactants to ensure the correct molar ratios are maintained.

Problem 2: Difficulty in Separating this compound from Ramipril using Standard HPLC

Possible Causes:

  • Inadequate column chemistry: The stationary phase of the HPLC column may not have the required selectivity for the diastereomers.

  • Sub-optimal mobile phase composition: The mobile phase may not be providing sufficient resolution between the closely eluting peaks of Ramipril and this compound.

  • Co-elution with other impurities: Other impurities might be interfering with the separation.

Troubleshooting Steps:

  • Column Selection:

    • Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).

    • For challenging separations, consider using a chiral stationary phase (CSP) column.

  • Mobile Phase Optimization:

    • Adjust the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.

    • Modify the pH of the aqueous phase.

    • Introduce an ion-pairing agent (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape and resolution.

  • Gradient Elution: Develop a gradient elution method to improve the separation of all components in the mixture.

  • Method Validation: Once a suitable method is developed, it should be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, and robustness.

Experimental Protocols

Protocol 1: General Method for Chiral HPLC Separation of Ramipril Diastereomers

This protocol is a general guideline and may require optimization for specific instruments and samples.

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic solvent (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine).

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: 25-40 °C.

Note: The exact composition of the mobile phase and the choice of modifier are critical for achieving good separation and must be optimized experimentally.

Quantitative Data Summary

ParameterTypical Value/RangeSource
Ramipril Diketopiperazine Impurity at elevated temperatureIncreases with temperatureU.S. Patent US20070232680A1[2]
Ramipril Diacid Impurity in alkaline medium> 50% degradationResearchGate Article[3]
Ramipril Impurity D (diketopiperazine) at pH 3 and 5> 0.2%ResearchGate Article[3]
Ramipril Impurity L in tablets0.2-0.6%Spectroscopy Online[4]

Visualizations

Synthesis_Workflow cluster_synthesis Ramipril Synthesis cluster_purification Purification Start_A N-[1-(S)-(ethoxycarbonyl)- 3-phenylpropyl]-L-alanine Coupling Coupling Reaction Start_A->Coupling Start_B (2S,3aS,6aS)-octahydrocyclopenta [b]pyrrole-2-carboxylic acid Start_B->Coupling Deprotection Deprotection Coupling->Deprotection Crude_Ramipril Crude Ramipril Mixture (contains diastereomers) Deprotection->Crude_Ramipril Purification_Step Chromatographic Purification (e.g., Flash Chromatography, HPLC) Crude_Ramipril->Purification_Step Pure_Ramipril Pure Ramipril (all-S isomer) Purification_Step->Pure_Ramipril epi_Ramipril This compound & Other Diastereomers (Impurities) Purification_Step->epi_Ramipril

Caption: General workflow for the synthesis and purification of Ramipril.

Troubleshooting_Logic Problem Poor Diastereomeric Ratio Cause1 Sub-optimal Reaction Conditions? Problem->Cause1 Cause2 Starting Material Racemization? Problem->Cause2 Cause3 Incorrect Stoichiometry? Problem->Cause3 Solution1 Optimize Temperature, Solvent, and Base Cause1->Solution1 Yes Solution2 Verify Purity of Starting Materials Cause2->Solution2 Yes Solution3 Ensure Accurate Measurements Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor diastereomeric ratio in Ramipril synthesis.

References

Technical Support Center: Troubleshooting Low Recovery of 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting challenges in the analytical extraction of Ramipril and its related substances. This guide is designed for researchers, scientists, and drug development professionals encountering low recovery of the diastereomer 2-epi-Ramipril during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a concern?

This compound, also known as (1R)-epi-Ramipril, is a diastereomer and a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] The stereochemical configuration of Ramipril is crucial for its therapeutic activity. Monitoring and controlling impurities like this compound are critical for ensuring the safety and efficacy of the final drug product. Low or inconsistent recovery of this compound during extraction can lead to inaccurate quantification, potentially masking a quality control issue.

Q2: What are the potential causes for low recovery of this compound?

Low recovery of this compound can stem from several factors, primarily related to its physicochemical properties, which may differ from those of Ramipril, and the extraction methodology employed. Key potential causes include:

  • Suboptimal pH: The ionization state of both Ramipril and this compound is pH-dependent, which significantly impacts their solubility and retention on extraction media.

  • Inappropriate Solvent Selection: The solubility of this compound may differ from Ramipril in various organic solvents, leading to incomplete extraction or elution.

  • Epimerization: Ramipril may convert to this compound under certain conditions (e.g., pH, temperature) during sample storage or the extraction process itself, leading to an apparent increase in the impurity and a decrease in the parent drug.

  • Matrix Effects: Components of the sample matrix (e.g., plasma, urine) can interfere with the extraction process, reducing the recovery of the analyte.

  • Improper SPE/LLE Technique: Issues such as incorrect sorbent selection, insufficient elution volume, or phase separation problems can all contribute to low recovery.

Q3: How do the properties of Ramipril and this compound differ?

PropertyRamiprilThis compound (1-epi-Ramipril)Implication for Extraction
Molecular Weight 416.51 g/mol 416.51 g/mol [1]No difference in mass.
pKa Calculated values of 3.74 and 5.15.[3]Likely to have similar pKa values to Ramipril due to the same functional groups.Both compounds will be ionized at neutral and basic pH. Acidic conditions (pH < 2) will be required to ensure they are in their non-ionized, more hydrophobic form for reversed-phase extraction.
Solubility Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[4][5][6] Sparingly soluble in aqueous buffers (e.g., ~0.2 mg/mL in PBS at pH 7.2).[4]Sparingly soluble in aqueous media.[7] Freely soluble in polar organic solvents like ethanol and DMSO.[7] Slightly soluble in acetonitrile and methanol.[1]The lower aqueous solubility of this compound might lead to precipitation during sample dilution with aqueous buffers. The choice of a strong organic solvent is crucial for complete elution from an SPE sorbent or for efficient liquid-liquid extraction.
LogP (Octanol/Water) 2.9[5]Expected to be similar to Ramipril.Both compounds are relatively lipophilic in their non-ionized state.

Troubleshooting Guides

This section provides detailed troubleshooting steps for low recovery of this compound in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Troubleshooting

LLE_Troubleshooting start Low Recovery of This compound in LLE ph ph start->ph solvent solvent start->solvent emulsion emulsion start->emulsion volume volume start->volume adjust_ph adjust_ph ph->adjust_ph Solution test_solvents test_solvents solvent->test_solvents Solution break_emulsion break_emulsion emulsion->break_emulsion Solution increase_extraction increase_extraction volume->increase_extraction Solution

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Solid-Phase Extraction (SPE) Troubleshooting

SPE_Troubleshooting start Low Recovery of This compound in SPE sorbent sorbent start->sorbent conditioning conditioning start->conditioning loading loading start->loading wash wash start->wash elution elution start->elution select_sorbent select_sorbent sorbent->select_sorbent Solution proper_conditioning proper_conditioning conditioning->proper_conditioning Solution optimize_loading optimize_loading loading->optimize_loading Solution optimize_wash optimize_wash wash->optimize_wash Solution optimize_elution optimize_elution elution->optimize_elution Solution

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Experimental Protocols

General Sample Pre-treatment for Biological Matrices (Plasma/Serum)
  • Protein Precipitation: To 1 mL of plasma/serum, add 3 mL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for further extraction (LLE or SPE).

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • pH Adjustment: To the collected supernatant from the pre-treatment step, add 1 M HCl to adjust the pH to approximately 2.0.

  • Solvent Addition: Add 5 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Gently rock the sample for 15 minutes to facilitate extraction and prevent emulsion formation.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to ensure complete phase separation.

  • Collection: Transfer the organic (upper) layer to a clean tube.

  • Repeat: Repeat the extraction (steps 2-5) two more times with fresh MTBE, pooling the organic layers.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)
  • Sorbent Selection: Use a reversed-phase C18 SPE cartridge (e.g., 100 mg, 3 mL).

  • Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M HCl.

  • Sample Loading: To the collected supernatant from the pre-treatment step, adjust the pH to approximately 2.0 with 1 M HCl. Load the sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of 5% methanol in water.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential pathways leading to low recovery of this compound and the logical steps for troubleshooting.

logical_troubleshooting start Start: Low this compound Recovery check_stability check_stability start->check_stability check_method check_method start->check_method end End: Improved Recovery epimerization epimerization check_stability->epimerization Leads to suboptimal_extraction suboptimal_extraction check_method->suboptimal_extraction Leads to control_conditions control_conditions epimerization->control_conditions Requires optimize_method optimize_method suboptimal_extraction->optimize_method Requires control_conditions->end optimize_method->end

Caption: Logical troubleshooting pathway for low this compound recovery.

References

preventing the formation of 2-epi-Ramipril during drug formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the formation of 2-epi-Ramipril and other related impurities during drug formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound is a diastereomer of Ramipril, meaning it has a different spatial arrangement of atoms at one of its chiral centers, specifically at the C-2 position of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety. The formation of stereoisomeric impurities like this compound is a critical quality attribute to control during drug development and manufacturing. The presence of such impurities, even in small amounts, can potentially affect the efficacy and safety profile of the final drug product. Regulatory agencies require strict control over isomeric purity.

Q2: What is the likely mechanism for the formation of this compound during formulation?

A2: The most probable mechanism for the formation of this compound is through epimerization at the alpha-carbon to the carbonyl group of the bicyclic carboxylic acid. This process is often catalyzed by the presence of heat or basic conditions. The mechanism involves the removal of the acidic proton at the C-2 position by a base to form a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either side, leading to the original stereoisomer (Ramipril) or its epimer (this compound).

Q3: What are the primary factors that can promote the formation of this compound?

A3: Based on the probable mechanism of epimerization, the following factors can promote the formation of this compound:

  • pH: Basic conditions (high pH) can significantly accelerate the rate of epimerization by facilitating the formation of the enolate intermediate.

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for the epimerization reaction.

  • Excipients: The use of basic excipients in the formulation can create localized high pH environments, promoting epimerization.

  • Moisture Content: The presence of water can facilitate proton transfer and may influence the local pH, potentially contributing to the reaction.

Q4: Besides this compound, what are the other common degradation products of Ramipril?

A4: The most commonly reported degradation products of Ramipril are:

  • Ramipril-diketopiperazine (Impurity D): Formed through intramolecular cyclization, this is a major degradation product, especially under thermal stress and in acidic to neutral conditions.

  • Ramipril-diacid (Ramiprilat, Impurity E): Formed by the hydrolysis of the ester group. This degradation is significantly accelerated in alkaline conditions. Ramiprilat is the active metabolite of Ramipril.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation of Ramipril, with a focus on preventing the formation of this compound and other impurities.

Issue Potential Cause Recommended Action
Detection of this compound in the final formulation. High pH during processing: Use of alkaline excipients or processing conditions leading to a basic microenvironment.- Screen all excipients for their pH in an aqueous slurry. - Avoid the use of highly basic excipients. - Consider the use of pH-modifying excipients to maintain a slightly acidic to neutral pH (around 5-6).
Elevated temperatures during processing: High temperatures used during drying, milling, or compression.- Optimize processing temperatures to be as low as possible without compromising product quality. - Minimize the duration of exposure to high temperatures.
Increased levels of Ramipril-diketopiperazine (Impurity D). Thermal stress: High temperatures during manufacturing or storage.- Implement strict temperature controls throughout the manufacturing and storage process. - Consider the use of low-temperature granulation techniques.
Acidic or neutral pH: These conditions can favor the cyclization reaction.- While avoiding basic conditions to prevent epimerization, also avoid strongly acidic conditions. A target pH range of 5-6 is often a good compromise.
High levels of Ramipril-diacid (Impurity E). Alkaline conditions: Presence of basic excipients or high pH during wet granulation.- Strictly avoid alkaline conditions. - Use purified water with a neutral pH for any aqueous processing steps.
High moisture content: Presence of water accelerates hydrolysis.- Control the moisture content of the raw materials and the final formulation. - Use appropriate drying methods to achieve a low loss on drying (LOD).
General instability and formation of multiple impurities. Incompatible excipients: Chemical interaction between Ramipril and certain excipients.- Conduct thorough excipient compatibility studies at the pre-formulation stage. - Consider co-milling Ramipril with a protective excipient like glyceryl behenate to enhance stability.

Experimental Protocols

Protocol 1: Excipient Compatibility Study

Objective: To assess the compatibility of Ramipril with various excipients under accelerated stability conditions.

Methodology:

  • Prepare binary mixtures of Ramipril and each excipient (e.g., in a 1:1 or 1:5 ratio by weight).

  • Prepare a control sample of pure Ramipril.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 2, 4 weeks).

  • At each time point, withdraw samples and analyze for the formation of this compound and other degradation products using a validated stability-indicating HPLC method.

  • Compare the impurity profiles of the binary mixtures with the control sample to identify any incompatibilities.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of Ramipril and identify the conditions that lead to the formation of this compound.

Methodology:

  • Expose Ramipril drug substance to various stress conditions as per ICH guidelines:

    • Acidic hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic hydrolysis: 0.1 N NaOH at room temperature for 1 hour.

    • Neutral hydrolysis: Water at 60°C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Dry heat at 105°C for 48 hours.

    • Photolytic degradation: Expose to UV and visible light as per ICH Q1B guidelines.

  • Analyze the stressed samples using a validated chiral HPLC method capable of separating Ramipril from its stereoisomers and other degradation products.

  • Characterize the degradation products using techniques like LC-MS/MS and NMR to confirm their structures.

Data Presentation

Table 1: Impact of pH on Ramipril Degradation
pHTemperature (°C)Major Degradation ProductApproximate % Degradation (Time)
3.090Ramipril-diketopiperazine (Impurity D)>0.2% (1 hour)
5.090Ramipril-diketopiperazine (Impurity D)>0.2% (1 hour)
8.090Ramipril-diacid (Impurity E)>1.0% (1 hour)
Alkaline (0.1M NaOH)RTRamipril-diacid (Impurity E)>50% (short exposure)

Data compiled from publicly available literature.

Table 2: Recommended Analytical Method Parameters for Impurity Profiling
ParameterHPLC Method for General ImpuritiesChiral HPLC Method for Epimers
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Chiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase Gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile, methanol).Typically a non-polar mobile phase (e.g., hexane/ethanol/trifluoroacetic acid) for normal phase or a polar organic mobile phase for reversed-phase chiral columns.
Flow Rate 1.0 - 1.5 mL/min0.5 - 1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temperature 25 - 30 °COften controlled, may be sub-ambient for better resolution.

Visualizations

Epimerization_Mechanism cluster_conditions Influencing Factors Ramipril Ramipril (S-configuration at C-2) Enolate Planar Enolate Intermediate (achiral at C-2) Ramipril->Enolate + Base (- H+) Enolate->Ramipril + H+ Epi_Ramipril This compound (R-configuration at C-2) Enolate->Epi_Ramipril + H+ High pH High pH High Temperature High Temperature

Caption: Mechanism of this compound formation via an enolate intermediate.

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_analysis Analytical Characterization Excipient_Screening Excipient Compatibility (Binary Mixtures) Process_Optimization Process Parameter Optimization (pH, Temp, Moisture) Excipient_Screening->Process_Optimization Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Forced_Degradation->Process_Optimization Final_Formulation Final Dosage Form Manufacturing Process_Optimization->Final_Formulation HPLC_Analysis Stability-Indicating & Chiral HPLC Analysis Final_Formulation->HPLC_Analysis Characterization Impurity Identification (LC-MS, NMR) HPLC_Analysis->Characterization

Caption: Workflow for preventing this compound formation.

Technical Support Center: Navigating the Challenges of Unstable 2-epi-Ramipril Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered when working with unstable 2-epi-Ramipril reference standards. Unforeseen degradation of this critical reference material can lead to inaccurate analytical results, impacting drug development timelines and regulatory submissions. This resource offers practical solutions and detailed protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My this compound reference standard is showing signs of degradation shortly after preparation. What are the likely causes?

A1: The instability of this compound, similar to its parent compound Ramipril, is primarily attributed to its susceptibility to hydrolysis and cyclization. The main degradation pathways are:

  • Hydrolysis: The ester group in Ramipril and its epimers can be hydrolyzed to form the corresponding diacid, known as Ramiprilat (or its epimer). This process is significantly accelerated by moisture and alkaline pH conditions.[1][2]

  • Cyclization (Intramolecular Condensation): Under thermal stress or in the presence of moisture, this compound can undergo intramolecular cyclization to form the corresponding diketopiperazine derivative.[1][2]

Factors that can exacerbate degradation include:

  • Improper Storage: Exposure to ambient temperature and humidity.

  • Inappropriate Solvent: Using solvents with high water content or a pH outside the optimal range.

  • Extended Benchtop Time: Leaving prepared solutions at room temperature for prolonged periods.

Q2: What are the recommended storage and handling conditions for this compound reference standards?

A2: To minimize degradation and ensure the integrity of your this compound reference standard, adhere to the following storage and handling protocols:

ConditionRecommendationRationale
Storage Temperature 2-8°CReduces the rate of chemical degradation reactions.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to moisture and oxygen, which can accelerate degradation.
Light Exposure Protect from light.While Ramipril is generally stable under photolytic stress, it is good practice to protect all reference standards from light to prevent any potential photodegradation.
Solvent for Stock Solutions Use a high-purity, anhydrous solvent such as acetonitrile or methanol.Minimizes the presence of water, a key factor in hydrolytic degradation.
pH of Solutions If an aqueous buffer is required for dilution, maintain a slightly acidic pH (around 5.0).[1]Ramipril shows increased stability in weakly acidic conditions compared to neutral or alkaline pH.[1]
Handling of Solutions Prepare solutions fresh whenever possible. If short-term storage is necessary, store at 2-8°C and use within 24 hours.Minimizes the time for degradation to occur in solution.

Q3: I am observing unexpected peaks in the chromatogram of my this compound standard. How can I identify if they are degradation products?

A3: The appearance of new peaks is a strong indicator of degradation. The two primary degradation products you are likely to observe are the This compound diacid (epimer of Ramiprilat) and the This compound diketopiperazine . To confirm their identity, you can employ the following strategies:

  • Forced Degradation Studies: Subject a sample of your this compound standard to stress conditions (e.g., acidic, basic, oxidative, thermal) to intentionally induce degradation. Analyze the stressed sample using a stability-indicating HPLC method. The peaks that increase in area under these conditions are likely degradation products.

  • LC-MS/MS Analysis: Utilize Liquid Chromatography-Tandem Mass Spectrometry to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected molecular weights of the potential degradation products.

  • Comparison with Known Impurity Standards: If available, inject reference standards of the potential degradation products to compare their retention times with the unknown peaks.

Troubleshooting Guides

Chromatographic Issues

Problem: Poor peak shape (tailing or fronting) for this compound.

Potential Cause Troubleshooting Step
Secondary Interactions with Column - Use a base-deactivated column. - Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.
Column Overload - Reduce the injection volume or the concentration of the standard solution.
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to be within the optimal range for the column and analyte (typically 2-4 for silica-based C18 columns).
Contaminated Guard Column or Column Inlet - Replace the guard column. - Back-flush the analytical column.

Problem: Inconsistent retention times for this compound.

Potential Cause Troubleshooting Step
Inadequate System Equilibration - Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.
Fluctuations in Mobile Phase Composition - Prepare fresh mobile phase daily and ensure it is well-mixed. - Degas the mobile phase to prevent bubble formation in the pump.
Pump Malfunction - Check for leaks in the pump heads and seals. - Perform a pump performance qualification test.
Temperature Variations - Use a column oven to maintain a consistent column temperature.

Problem: Co-elution or poor resolution between this compound and other impurities.

Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Composition - Modify the organic-to-aqueous ratio in the mobile phase. - Experiment with a different organic modifier (e.g., methanol instead of acetonitrile).
Inadequate Method Selectivity - Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl or cyano).
Gradient Profile Not Optimized - Adjust the gradient slope or introduce an isocratic hold at a critical point in the separation.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solution
  • Allow the this compound reference standard vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the required amount of the reference standard into a volumetric flask.

  • Dissolve the standard in a minimal amount of anhydrous acetonitrile or methanol.

  • Dilute to the final volume with the same anhydrous solvent.

  • If further dilution in an aqueous medium is necessary, use a buffer with a pH of approximately 5.0.

  • Store the prepared solution at 2-8°C and use within 24 hours.

Protocol 2: Forced Degradation Study for this compound
  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve this compound in 3% H2O2 and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid reference standard to 70°C for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis prep1 Equilibrate Standard to RT prep2 Weigh Standard prep1->prep2 prep3 Dissolve in Anhydrous Solvent prep2->prep3 prep4 Dilute to Final Volume prep3->prep4 analysis1 System Equilibration prep4->analysis1 Transfer to Autosampler analysis2 Inject Standard Solution analysis1->analysis2 analysis3 Data Acquisition analysis2->analysis3 analysis4 Peak Integration & Quantification analysis3->analysis4 degradation_pathway main This compound diacid This compound Diacid (Hydrolysis Product) main->diacid Moisture, Alkaline pH dkp This compound Diketopiperazine (Cyclization Product) main->dkp Heat, Moisture troubleshooting_logic start Unexpected Chromatographic Results? peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Inconsistent Retention Time? start->retention_time No peak_shape->retention_time No check_column Check Column & Mobile Phase peak_shape->check_column Yes resolution Poor Resolution? retention_time->resolution No check_system Check HPLC System retention_time->check_system Yes optimize_method Optimize Method Parameters resolution->optimize_method Yes

References

Validation & Comparative

A Comparative Analysis of Ramipril and its Stereoisomer, 2-epi-Ramipril, in Angiotensin-Converting Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of pharmaceutical compounds is paramount to optimizing therapeutic efficacy. This guide provides a detailed comparison of the bioactivity of Ramipril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, and its diastereomer, 2-epi-Ramipril. This analysis is supported by experimental data on their respective ACE inhibitory activities and outlines the methodologies for such evaluations.

Ramipril is a prodrug that, upon hepatic cleavage of its ester group, is converted to its active metabolite, ramiprilat. Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting this conversion, ramiprilat leads to vasodilation and a reduction in blood pressure. The therapeutic efficacy of ramipril is critically dependent on its specific stereochemistry, being the (2S,3aS,6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester. Any deviation from this stereochemical configuration, as seen in its epimers, can drastically alter its biological activity.

Comparative Bioactivity: Ramipril vs. This compound

The spatial arrangement of atoms in a molecule can significantly impact its interaction with biological targets. In the case of ACE inhibitors, the precise orientation of key functional groups is essential for effective binding to the active site of the angiotensin-converting enzyme.

For context, a study on perindopril, another ACE inhibitor with five chiral centers, synthesized all 32 possible stereoisomers. The in vitro ACE inhibitory potency (IC50) was determined for each, revealing that only four of the stereoisomers, including the active form perindoprilate, exhibited activity in the nanomolar range, while others were significantly less active[1]. This underscores the high stereoselectivity of the ACE enzyme.

Ramipril itself has an IC50 of 5 nM for the angiotensin-converting enzyme[2]. Given the stringent stereochemical requirements of the ACE active site, it is highly probable that this compound would exhibit a substantially higher IC50 value, indicating significantly lower inhibitory potency.

Data on ACE Inhibition

The following table summarizes the known ACE inhibitory activity of Ramipril. A placeholder for this compound is included to highlight the expected disparity in bioactivity, which would be confirmed through experimental testing.

CompoundTargetBioactivity (IC50)
Ramipril ACE5 nM[2]
This compound ACESignificantly > 5 nM (Expected)

Experimental Protocols

To quantitatively assess the comparative bioactivity of Ramipril and this compound, a standardized in vitro ACE inhibition assay would be employed.

In Vitro ACE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ramipril and this compound against angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or other appropriate synthetic substrate

  • Inhibitors: Ramipril and this compound (synthesized and purified)

  • Assay Buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)

  • Detection Reagent (e.g., o-phthaldialdehyde)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the ACE enzyme, substrate, and inhibitors in the assay buffer.

  • Assay Setup: In a 96-well microplate, add a pre-determined amount of the ACE enzyme to each well.

  • Inhibitor Incubation: Add serial dilutions of Ramipril and this compound to the respective wells. Include control wells with no inhibitor. Incubate for a specified period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate (HHL) to all wells. Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding HCl). The amount of product formed (hippuric acid) is quantified by adding a detection reagent and measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS) targeted by Ramipril and a typical experimental workflow for comparing the bioactivity of Ramipril and its epimer.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE Ramipril Ramipril (Active Form: Ramiprilat) Ramipril->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramipril.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Synthesis_R Synthesis of Ramipril Serial_Dilutions Serial Dilutions of Compounds Synthesis_R->Serial_Dilutions Synthesis_epiR Synthesis of this compound Synthesis_epiR->Serial_Dilutions ACE_Inhibition_Assay ACE Inhibition Assay Incubation Incubation with ACE Serial_Dilutions->Incubation Substrate_Addition Substrate Addition & Reaction Incubation->Substrate_Addition Detection Detection of Product Substrate_Addition->Detection IC50_Calculation IC50 Value Calculation Detection->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

Caption: Experimental workflow for comparing the bioactivity of Ramipril and this compound.

References

Validating the Structure of Synthesized 2-epi-Ramipril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques and experimental data required to validate the chemical structure of synthesized 2-epi-Ramipril against the established structure of Ramipril. The accurate characterization of stereoisomers is a critical step in drug development to ensure safety and efficacy. This document outlines the key spectroscopic methods and presents a comparative analysis of the expected data for both molecules.

Chemical Structures

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor with five stereocenters. Its approved stereoisomeric form is (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The impurity, this compound, also known as Ramipril EP Impurity I, is a diastereomer with an inverted stereocenter at the ethyl (S)-2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoate side chain.

Ramipril: (2S,3aS,6aS)-1-[(2S)-2-[[(S )-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid

This compound (Ramipril EP Impurity I): (2S,3aS,6aS)-1-[(2S)-2-[[(R )-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Comparative Analytical Data

The structural validation of this compound relies on a detailed comparison of its spectroscopic data with that of Ramipril. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Analytical TechniqueRamiprilThis compound (Expected)Key Differentiating Features
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ m/z: 417.2384[M+H]⁺ m/z: 417.2384Identical mass-to-charge ratio as they are isomers.
Key Fragments: m/z 234.1488Key Fragments: Similar fragmentation pattern expected.Minor differences in fragment ion intensities may be observed.
¹H NMR Specific chemical shifts and coupling constants for all protons.Different chemical shifts and/or coupling constants for protons near the epimeric center.Protons alpha to the ester and the adjacent NH proton are most likely to show significant changes in their chemical shifts and coupling constants.
¹³C NMR Specific chemical shifts for all carbon atoms.Different chemical shifts for carbon atoms near the epimeric center.The carbonyl carbon of the ester and the adjacent methine carbon are expected to exhibit distinct chemical shifts.
2D NMR (COSY, HSQC, HMBC) Correlation peaks confirming connectivity.Correlation peaks confirming the same connectivity but with different spatial arrangements.NOESY or ROESY experiments would be critical to confirm the change in stereochemistry through space correlations.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable structural validation.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-HRMS).

  • Sample Preparation: Samples of Ramipril and synthesized this compound are dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 50-600.

    • Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) is performed on the precursor ion (m/z 417.2) to obtain fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Experiments:

    • ¹H NMR: To determine the chemical shifts and coupling constants of all protons.

    • ¹³C NMR: To determine the chemical shifts of all carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and confirming the overall structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Crucial for determining the spatial proximity of protons and thus confirming the relative stereochemistry. A difference in the NOE/ROE correlations involving the protons around the epimeric center will be the definitive proof of the structure of this compound.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_comparison Data Comparison cluster_validation Validation synth Synthesized Product (Presumed this compound) purify Purification (e.g., HPLC) synth->purify ms High-Resolution Mass Spectrometry (HRMS) purify->ms nmr NMR Spectroscopy (1D and 2D) purify->nmr compare_ms Compare MS Data (Accurate Mass & Fragmentation) ms->compare_ms compare_nmr Compare NMR Data (Chemical Shifts & Coupling Constants) nmr->compare_nmr ramipril_ref Ramipril Reference Standard ramipril_ref->compare_ms ramipril_ref->compare_nmr validate Structure Validated as This compound compare_ms->validate Identical Mass, Minor Fragment Differences revisit Structure Not Validated Re-evaluate Synthesis/Purification compare_ms->revisit Discrepant Data compare_nmr->validate Predicted NMR Shifts Match compare_nmr->revisit Discrepant Data

Caption: Workflow for the structural validation of synthesized this compound.

This guide provides a foundational framework for the structural validation of this compound. The successful application of these methods will ensure the unambiguous identification of the synthesized compound, a critical requirement for regulatory submission and further drug development activities.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and separation of Ramipril and its diastereomeric impurity, 2-epi-Ramipril. The objective is to offer a detailed overview of various techniques, enabling researchers to select the most appropriate method for their specific needs, from routine quality control to in-depth pharmacokinetic studies.

Introduction to this compound

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. It is a prodrug that is converted to its active metabolite, ramiprilat. Due to its multiple chiral centers, Ramipril can exist in several stereoisomeric forms. This compound is a diastereomer of Ramipril, meaning it has a different configuration at one or more, but not all, of its chiral centers. The separation and quantification of such impurities are critical for ensuring the safety and efficacy of the drug product.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as the need for high sensitivity, throughput, or the ability to perform chiral separations. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Data Presentation: Performance Characteristics

The following table summarizes the performance characteristics of various analytical methods reported for the analysis of Ramipril and its related substances, including impurities that would require similar separation principles as this compound.

ParameterHPLC Method 1HPLC Method 2 (Chiral)UPLC-MS/MS Method
Instrumentation HPLC with UV detectionHPLC with UV/PDA detectionUPLC coupled to a tandem mass spectrometer
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., Chiralcel OJ-H, 250 x 4.6 mm)C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile:Phosphate Buffern-Hexane:2-Propanol with additivesAcetonitrile:Water with formic acid
Flow Rate 1.0 mL/min0.5 mL/min0.4 mL/min
Detection 210 nm220 nmMultiple Reaction Monitoring (MRM)
Linearity (Range) 5-50 µg/mLNot explicitly stated for quantification0.1-100 ng/mL
Limit of Detection (LOD) ~0.1 µg/mLNot explicitly stated~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mLNot explicitly stated~0.1 ng/mL
Precision (%RSD) < 2%Not explicitly stated< 5%
Accuracy (% Recovery) 98-102%Not explicitly stated95-105%

Experimental Protocols

HPLC Method for Impurity Profiling (Including Diastereomers)

This method is suitable for the separation of Ramipril from its known impurities, including diastereomers like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45 µm filter before injection.

Chiral HPLC Method for Separation of this compound

This method is specifically designed for the enantiomeric and diastereomeric separation of Ramipril.

  • Instrumentation: An HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: A chiral stationary phase column, such as a cellulose or amylose-based column (e.g., Chiralcel OJ-H, 250 mm x 4.6 mm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) with small amounts of additives like trifluoroacetic acid (TFA) and diethylamine (DEA) to improve peak shape and resolution.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

UPLC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for bioanalytical applications requiring low detection limits.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for Ramipril and this compound would need to be determined. For Ramipril, a common transition is m/z 417.2 -> 234.1.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically used to extract the analytes from biological matrices like plasma or serum.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC HPLC-UV Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness Protocol_Comparison Protocol Comparison HPLC->Protocol_Comparison Chiral_HPLC Chiral HPLC-UV Chiral_HPLC->Specificity Chiral_HPLC->Linearity Chiral_HPLC->Accuracy Chiral_HPLC->Precision Chiral_HPLC->Protocol_Comparison UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Specificity UPLC_MSMS->Linearity UPLC_MSMS->Accuracy UPLC_MSMS->Precision UPLC_MSMS->LOD_LOQ UPLC_MSMS->Protocol_Comparison Performance_Data Performance Data (Table 1) Specificity->Performance_Data Linearity->Performance_Data Accuracy->Performance_Data Precision->Performance_Data LOD_LOQ->Performance_Data Robustness->Performance_Data Application_Suitability Application Suitability Performance_Data->Application_Suitability Protocol_Comparison->Application_Suitability Report Comparison Guide Application_Suitability->Report

Caption: Workflow for the cross-validation and comparison of analytical methods.

SignalingPathway cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Drug Substance / Formulation Extraction Extraction / Dilution Sample->Extraction Injection Injection Extraction->Injection Separation Chromatographic Separation (e.g., C18 or Chiral Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Result Analytical Result (Concentration of This compound) Quantification->Result

Caption: General experimental workflow for the analysis of this compound.

A Comparative Analysis of Ramipril and 2-epi-Ramipril Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the stability and degradation of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This guide provides a comprehensive overview of Ramipril's degradation pathways, supported by quantitative data from forced degradation studies and detailed experimental protocols. A comparative discussion on the potential degradation of its stereoisomer, 2-epi-Ramipril, is also presented, highlighting the current gaps in scientific literature.

Ramipril, a widely prescribed ACE inhibitor for the management of hypertension and cardiovascular diseases, is known to be susceptible to degradation, which can impact its efficacy and safety. Understanding the degradation pathways is crucial for the development of stable pharmaceutical formulations. This guide delves into the primary degradation mechanisms of Ramipril and presents a comparative perspective on its epimer, this compound.

Principal Degradation Pathways of Ramipril

Ramipril primarily degrades through two main pathways:

  • Hydrolysis: The ester group in the Ramipril molecule is susceptible to hydrolysis, leading to the formation of its active metabolite, Ramiprilat (also known as ramipril-diacid). This is a key metabolic pathway in vivo, but it also occurs as a degradation process under hydrolytic stress conditions (acidic and alkaline).

  • Intramolecular Cyclization: Ramipril can undergo intramolecular cyclization to form Ramipril diketopiperazine (DKP) . This degradation pathway is particularly prominent under thermal and dry heat stress conditions and results in an inactive and potentially undesirable impurity.

The stability of Ramipril is influenced by various environmental factors, including pH, temperature, humidity, and light. Forced degradation studies are instrumental in elucidating these degradation pathways and identifying the resulting degradants.

Forced Degradation Studies of Ramipril

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. The following table summarizes the quantitative results from forced degradation studies performed on Ramipril under various stress conditions.

Stress ConditionReagent/ParametersDegradation of Ramipril (%)Major Degradation Products IdentifiedReference
Acidic Hydrolysis 0.1 N HCl, 70°CSignificant DegradationRamiprilat[1]
Alkaline Hydrolysis 0.1 N NaOH, 70°CExtensive DegradationRamiprilat[1]
Neutral Hydrolysis Water, 70°CModerate DegradationRamiprilat[1]
Oxidative Degradation 3% H₂O₂, Room TemperatureSignificant DegradationNot specified in detail[1]
Thermal Degradation 70°C, Solid StateModerate DegradationRamipril Diketopiperazine[1]
Photolytic Degradation UV and VIS radiationStableNo significant degradation[1]
Dry Heat Degradation 373 K (100°C), Solid StateRapid Degradation (First-order kinetics)Ramipril Diketopiperazine[2]

Degradation Pathways of Ramipril

The following diagram illustrates the two primary degradation pathways of Ramipril.

Ramipril_Degradation Ramipril Ramipril Ramiprilat Ramiprilat (Diacid) (Active Metabolite) Ramipril->Ramiprilat Hydrolysis (Acidic/Alkaline/Neutral) DKP Ramipril Diketopiperazine (DKP) (Inactive Impurity) Ramipril->DKP Intramolecular Cyclization (Thermal/Dry Heat)

Figure 1: Primary degradation pathways of Ramipril.

The Case of this compound: A Data Gap

Hypothetical Considerations for this compound Degradation:

While experimental data is absent, we can speculate on the potential degradation of this compound based on its stereochemical difference from Ramipril. This compound is an epimer of Ramipril, meaning it differs in the configuration at one chiral center. This change in stereochemistry could potentially influence the rates of both hydrolysis and intramolecular cyclization.

  • Influence on Hydrolysis: The stereochemistry at the C-2 position of the octahydrocyclopenta[b]pyrrole ring system could subtly alter the steric hindrance around the adjacent ester group. This might lead to a different rate of hydrolysis to the corresponding diacid epimer compared to Ramipril. However, without experimental data, it is difficult to predict whether this would result in increased or decreased stability.

  • Influence on Cyclization: The rate of intramolecular cyclization to form the diketopiperazine derivative is highly dependent on the spatial arrangement of the reacting groups. A change in stereochemistry at the C-2 position would alter the conformation of the molecule and the proximity of the amine and ester functionalities involved in the cyclization reaction. This could lead to a significantly different rate of DKP formation for this compound compared to Ramipril.

The following diagram illustrates a hypothetical comparison of the degradation pathways, emphasizing the lack of data for this compound.

Comparative_Degradation cluster_ramipril Ramipril Degradation (Established) cluster_epi_ramipril This compound Degradation (Hypothetical) Ramipril Ramipril Ramiprilat Ramiprilat Ramipril->Ramiprilat Hydrolysis DKP Ramipril-DKP Ramipril->DKP Cyclization Epi_Ramipril This compound Epi_Ramiprilat 2-epi-Ramiprilat (?) Epi_Ramipril->Epi_Ramiprilat Hydrolysis (Rate unknown) Epi_DKP This compound-DKP (?) Epi_Ramipril->Epi_DKP Cyclization (Rate unknown) NoData No Experimental Data Available for this compound Degradation

Figure 2: Comparison of established Ramipril degradation with the hypothetical pathways for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are summaries of methodologies used in the forced degradation studies of Ramipril.

Forced Degradation Study Protocol

A general protocol for conducting forced degradation studies on Ramipril involves the following steps:

  • Sample Preparation: A stock solution of Ramipril is prepared in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: The drug solution is treated with 0.1 N HCl and heated (e.g., at 70°C for a specified duration).

    • Alkaline Hydrolysis: The drug solution is treated with 0.1 N NaOH and heated (e.g., at 70°C for a specified duration).

    • Neutral Hydrolysis: The drug solution is refluxed with water at a specified temperature.

    • Oxidative Degradation: The drug solution is treated with an oxidizing agent like 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 70°C or higher) for a defined period.

    • Photolytic Degradation: The solid drug substance or its solution is exposed to UV and visible light.

  • Sample Analysis: After exposure to the stress conditions, the samples are diluted and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A typical method for Ramipril analysis is as follows:

  • Column: RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer at a specific pH, often acidic to ensure good peak shape). A common mobile phase composition is methanol-tetrahydrofuran-phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v)[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Ramipril and its degradants have significant absorbance (e.g., 215 nm).

  • Injection Volume: 20 µL.

The following diagram outlines the general workflow for a forced degradation study.

Experimental_Workflow Start Start: Ramipril Sample Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Analysis HPLC Analysis (Stability-Indicating Method) Stress->Analysis Data Data Acquisition (Chromatograms) Analysis->Data Interpretation Identify and Quantify Degradation Products Data->Interpretation End End: Stability Profile Interpretation->End

Figure 3: General experimental workflow for a forced degradation study of Ramipril.

Conclusion and Future Directions

The degradation of Ramipril is well-characterized, with hydrolysis to Ramiprilat and cyclization to Ramipril-DKP being the predominant pathways under various stress conditions. This knowledge is vital for the formulation and storage of Ramipril-containing drug products to ensure their quality, safety, and efficacy.

In stark contrast, the degradation of this compound remains an unexplored area. The lack of available data presents a significant gap in the understanding of the stability of Ramipril-related substances. Future research should focus on conducting comprehensive forced degradation studies on this compound and other diastereomers of Ramipril. Such studies would provide valuable insights into the influence of stereochemistry on the degradation kinetics and pathways of this important class of ACE inhibitors. This would not only be of academic interest but also have practical implications for the pharmaceutical industry in terms of impurity profiling and control strategies.

References

Toxicological Assessment of 2-epi-Ramipril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of 2-epi-Ramipril, a stereoisomeric impurity of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, ramipril. Due to the limited publicly available toxicological data specifically for this compound, this guide draws comparisons with its parent compound, ramipril, and other well-established ACE inhibitors such as enalapril, lisinopril, and captopril. The focus is on providing a framework for evaluating the potential toxicity of impurities and offering supporting data from related compounds.

Executive Summary

The toxicological profile of any drug substance is critically important for ensuring patient safety. For generic drugs and even established branded products, impurities that arise during synthesis or degradation can pose significant health risks. This compound is a stereoisomer of ramipril, and while specific toxicological data for this impurity is scarce, its potential for biological activity warrants a thorough assessment. This guide summarizes the known toxicology of ramipril and other ACE inhibitors, discusses the toxicological evaluation of a known ramipril degradation product, and provides detailed protocols for key toxicological assays.

Comparative Toxicological Data

The following tables summarize the available toxicological data for ramipril and selected comparator ACE inhibitors. It is important to note that direct comparative studies are limited, and data is often derived from different sources.

Table 1: Acute Toxicity of Selected ACE Inhibitors
CompoundSpeciesRoute of AdministrationLD50Reference
Ramipril MouseOral10,933 mg/kg (male)[Product Monograph]
10,048 mg/kg (female)[Product Monograph]
RatOral>10,000 mg/kg[Product Monograph]
Captopril MouseOral4,249 mg/kg (male)[1]
5,050 mg/kg (female)[1]
RatOral4,336 mg/kg (male)[1]
4,245 mg/kg (female)[1]
Enalapril --Overdose up to 440 mg reported with mild toxicity[2]
Lisinopril --Overdose up to 420 mg reported with mild toxicity[2]
Table 2: Comparative Incidence of Key Adverse Effects of ACE Inhibitors (from a network meta-analysis)
Adverse EffectCaptopril vs. Placebo (OR)Enalapril vs. Placebo (OR)Lisinopril vs. Ramipril (OR for all-cause mortality)Reference
Cough 76.2274.4-[1]
Deterioration of Renal Function Lower incidence than enalaprilHigher incidence than captopril-[1]
All-Cause Mortality --14.65 (higher for lisinopril)[1]

OR: Odds Ratio. An OR greater than 1 indicates a higher incidence of the adverse effect compared to the comparator.

Toxicological Profile of Ramipril Impurities

The safety of a drug product is not only dependent on the active pharmaceutical ingredient (API) but also on its impurities. Regulatory guidelines necessitate the identification and toxicological qualification of impurities above certain thresholds.

This compound

This compound is a stereoisomer of ramipril. Stereoisomers can have significantly different pharmacological and toxicological properties due to their three-dimensional arrangement, which can affect their interaction with biological targets. A safety data sheet for a substance identified as "(2R,3aR,6aR)-Ramipril," also known as "Ramipril EP Impurity N," indicates "no data available" for its hazard classification. This highlights a critical data gap. In the absence of specific data, a precautionary approach should be taken, and the potential for toxicity should be evaluated through in silico methods and in vitro assays.

Ramipril Diketopiperazine (DKP)

Ramipril can degrade to form a diketopiperazine (DKP) derivative.[3][4] A study investigating this impurity found that:

  • Genotoxicity: In a micronucleus assay, DKP was found to be cytotoxic and potentially aneugenic (causing chromosome loss) at high concentrations. However, at concentrations typically found in human blood, this effect was not observed.[3][4]

  • Mutagenicity: In the Ames test, pure DKP was not mutagenic. However, its N-nitroso metabolite, which could potentially form in vivo, was found to be mutagenic.[3][4]

These findings underscore the importance of evaluating not just the direct toxicity of an impurity but also its potential to form toxic metabolites.

Signaling Pathways in ACE Inhibitor Toxicity

A well-established adverse effect of ACE inhibitors is angioedema, a rapid swelling of the dermis, subcutaneous tissue, mucosa, and submucosal tissues. This is primarily mediated by the accumulation of bradykinin.

Bradykinin_Pathway Bradykinin-Mediated Angioedema Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_KKS Kallikrein-Kinin System cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE HMW_Kininogen HMW_Kininogen Bradykinin Bradykinin HMW_Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive_Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Increased_Vascular_Permeability Increased_Vascular_Permeability Bradykinin->Increased_Vascular_Permeability Kallikrein Kallikrein ACE_KKS ACE Angioedema Angioedema Increased_Vascular_Permeability->Angioedema ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibition ACE_Inhibitor->ACE_KKS Inhibition

Caption: Bradykinin-Mediated Angioedema Pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible toxicological assessment of pharmaceutical substances.

Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Workflow:

Ames_Test_Workflow Start Start Prepare_Bacteria Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) Start->Prepare_Bacteria Prepare_Test_Compound Prepare test compound (this compound) and controls Start->Prepare_Test_Compound Prepare_S9 Prepare S9 mix (for metabolic activation) Start->Prepare_S9 Mix Mix bacteria, test compound, and S9 mix (or buffer) Prepare_Bacteria->Mix Prepare_Test_Compound->Mix Prepare_S9->Mix Incubate Incubate mixture Mix->Incubate Plate Plate on minimal glucose agar Incubate->Plate Incubate_Plates Incubate plates for 48-72h Plate->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze Analyze Results Count_Colonies->Analyze

Caption: Ames Test Experimental Workflow.

Methodology:

  • Bacterial Strains: Use appropriate histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Test Substance and Controls: Prepare a range of concentrations of the test article (this compound), a vehicle control (e.g., DMSO), and known positive controls for each bacterial strain with and without S9 activation.

  • Procedure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.

Workflow:

Micronucleus_Assay_Workflow Start Start Culture_Cells Culture mammalian cells (e.g., CHO, V79, TK6) Start->Culture_Cells Treat_Cells Treat cells with test compound (this compound) and controls Culture_Cells->Treat_Cells Add_Cytochalasin_B Add Cytochalasin B (to block cytokinesis) Treat_Cells->Add_Cytochalasin_B Incubate Incubate for 1.5-2 cell cycles Add_Cytochalasin_B->Incubate Harvest_Cells Harvest cells Incubate->Harvest_Cells Prepare_Slides Prepare slides and stain Harvest_Cells->Prepare_Slides Score_Micronuclei Score micronuclei in binucleated cells Prepare_Slides->Score_Micronuclei Analyze Analyze Results Score_Micronuclei->Analyze

Caption: In Vitro Micronucleus Assay Workflow.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), V79, or human lymphocytes).

  • Treatment: Expose the cells to various concentrations of the test article, a vehicle control, and positive controls (a clastogen and an aneugen).

  • Cytokinesis Block: Add cytochalasin B to the culture to inhibit cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000 per concentration).

  • Cytotoxicity Assessment: Concurrently, assess cytotoxicity using measures such as the cytokinesis-block proliferation index (CBPI).

Acute Oral Toxicity (LD50) Determination

This test determines the median lethal dose (LD50) of a substance, which is the dose that is lethal to 50% of the test animals.

Methodology (Up-and-Down Procedure - OECD TG 425):

  • Animal Selection: Use a single sex of a standard laboratory rodent species (usually female rats).

  • Dosing: Administer the test substance orally to one animal at a time.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (typically 14 days).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Termination: The test is stopped after a sufficient number of animals have been tested and specific criteria are met (e.g., a certain number of reversals in outcome).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Conclusion and Recommendations

The toxicological assessment of this compound is hampered by a lack of specific data. However, based on the information available for its parent compound, ramipril, and other ACE inhibitors, a comprehensive evaluation strategy can be formulated. The potential for genotoxicity and mutagenicity of the ramipril degradation product, DKP, highlights the critical need to assess all impurities, including stereoisomers like this compound.

Recommendations for Researchers and Drug Development Professionals:

  • In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the potential toxicity of this compound.

  • In Vitro Testing: Conduct a battery of in vitro toxicology assays, including the Ames test and the in vitro micronucleus assay, to assess the mutagenic and genotoxic potential of this compound.

  • Comparative In Vitro Cytotoxicity: Perform comparative cytotoxicity studies of this compound, ramipril, and other relevant impurities in various cell lines.

  • Forced Degradation Studies: Conduct forced degradation studies on ramipril to identify all potential impurities and assess their toxicological profiles.

By following a rigorous, data-driven approach, the potential risks associated with this compound and other impurities can be effectively evaluated, ensuring the safety and quality of ramipril-containing drug products.

References

A Head-to-Head Comparison of HPLC Columns for the Analysis of 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of Ramipril and its stereoisomers, such as 2-epi-Ramipril, is critical for ensuring drug quality, safety, and efficacy. The choice of the analytical column is paramount in achieving the requisite separation and quantification. This guide provides a head-to-head comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of this compound, supported by experimental data from published literature.

Data Presentation: Comparative Analysis of Chromatographic Columns

The following table summarizes the performance of different HPLC columns used for the analysis of Ramipril and its related compounds, including its epimers. This comparative data is essential for selecting the most suitable column based on the specific analytical requirements, such as chiral separation or impurity profiling.

Column TypeColumn NameDimensionsMobile PhaseFlow Rate (mL/min)DetectionKey Performance MetricsReference
Chiral Stationary Phase Chiralcel OJ-H250 mm x 4.6 mmn-hexane: 2-Propanol (900:100 v/v) with 0.2 mL TFA and 0.1 mL DEA0.5UV at 220 nmResolution between Ramipril and its (RRRRR)-isomer was found to be 3.0.
Chiral Stationary Phase Chiralpak OT (+)250 mm x 4.6 mmMethanol0.8UV at 254 nmAchieved separation of Ramipril and its precursor enantiomers after derivatization.[1][2]
Reversed-Phase Thermo MOS-2 Hypersil, C8150 mm x 4.6 mm, 5 µmPotassium dihydrogen orthophosphate buffer (pH 3; 20 mM): Acetonitrile (40:60 v/v)0.8UV at 210 nmRetention time for Ramipril was 4.2 min. This method is stability-indicating.[3]
Reversed-Phase L1 packing (e.g., C18)25 cm x 4.0 mm, 3 µmGradient elution (details in USP monograph)1.0UV at 210 nmAs per USP 38, this method is used for the official assay of Ramipril capsules.[4]

Note: this compound is a diastereomer of Ramipril. Chiral columns are specifically designed to separate stereoisomers. Reversed-phase columns are typically used for impurity profiling and quantification of the main compound.

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are the protocols for the key experiments cited in this comparison.

Protocol 1: Chiral Separation on Chiralcel OJ-H
  • Objective: To separate Ramipril from its enantiomeric impurity.

  • Instrumentation: A Waters Alliance 2690 separation module with a Waters 996 photodiode array detector.

  • Column: Chiralcel OJ-H, 250 mm x 4.6 mm.

  • Mobile Phase: A mixture of n-hexane and 2-Propanol in the ratio of 900:100 (v/v), with the addition of 0.2 mL of Trifluoroacetic acid (TFA) and 0.1 mL of Diethylamine (DEA).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Stock solutions of Ramipril and its RRRRR-isomer were prepared by dissolving 20 mg of each in the mobile phase.

Protocol 2: Reversed-Phase Analysis on Thermo MOS-2 Hypersil, C8
  • Objective: To develop a stability-indicating method for Ramipril analysis.

  • Instrumentation: A standard RP-HPLC system with a diode array detector.

  • Column: Thermo MOS-2 Hypersil, C8, 150 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase: A mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3) and acetonitrile in a 40:60 v/v ratio.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: A stock solution of Ramipril was prepared in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical workflow for selecting an appropriate HPLC column for this compound analysis.

Column_Selection_Workflow DefineGoal Define Analytical Goal ChiralSep Chiral Separation (Quantify this compound) DefineGoal->ChiralSep Isomer specific? ImpurityProfile Impurity Profiling (General Purity) DefineGoal->ImpurityProfile Overall purity? ColumnScreening Column Screening ChiralSep->ColumnScreening ImpurityProfile->ColumnScreening ChiralColumns Chiral Stationary Phases (e.g., Chiralcel OJ-H, Chiralpak) ColumnScreening->ChiralColumns RPColumns Reversed-Phase Columns (e.g., C8, C18) ColumnScreening->RPColumns MethodDev Method Development ChiralColumns->MethodDev RPColumns->MethodDev Optimization Optimize Mobile Phase, Temperature, Flow Rate MethodDev->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Caption: Workflow for HPLC column selection for this compound analysis.

This guide provides a foundational understanding for selecting the appropriate analytical column for this compound analysis. The choice between a chiral and a reversed-phase column will primarily depend on the specific analytical objective. For accurate quantification of the this compound isomer, a chiral stationary phase is indispensable. For routine purity analysis and quantification of Ramipril, a reversed-phase column can provide a rapid and robust solution.

References

Confirmation of 2-epi-Ramipril Identity using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise identification and characterization of impurities are paramount to ensure drug safety and efficacy. This guide provides a comparative analysis focused on the confirmation of 2-epi-Ramipril, a stereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, utilizing high-resolution mass spectrometry (HRMS). The methodologies and data presented herein offer a framework for the unambiguous identification of this critical impurity.

Distinguishing Isomers with High-Resolution Mass Spectrometry

Ramipril and its impurity, this compound, are stereoisomers, meaning they share the same molecular formula and mass. Consequently, conventional mass spectrometry that only determines the mass-to-charge ratio (m/z) of the molecular ion is insufficient for their differentiation. High-resolution mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides the necessary specificity to distinguish between such closely related compounds.

The key to differentiating isomers lies in the fragmentation patterns generated during MS/MS analysis. While the fragments produced by isomers may have the same m/z values, the relative abundance of these fragments can differ significantly due to the different spatial arrangements of the atoms, which influences the stability of the fragment ions.

Comparative Analysis of Ramipril and this compound

The following table summarizes the expected high-resolution mass spectrometry data for Ramipril and a hypothetical, yet plausible, dataset for this compound, illustrating how differences in fragment ion abundance can be used for identification.

ParameterRamiprilThis compound (Hypothetical)Justification for Differentiation
Molecular Formula C₂₃H₃₂N₂O₅C₂₃H₃₂N₂O₅Identical molecular formula.
Exact Mass 416.2311416.2311Identical exact mass.
Precursor Ion (m/z) [M+H]⁺ 417.2384417.2384Identical protonated molecule.
Key Fragment Ion 1 (m/z) 234.1489234.1489Corresponds to the loss of the ethyl phenylbutanoate group.
Key Fragment Ion 2 (m/z) 156.1019156.1019Corresponds to the phenylpropyl group.
Relative Abundance of Fragment Ion 1 (234.1489 m/z) HighModerateThe stereochemical orientation in this compound may lead to a less favored fragmentation pathway, resulting in a lower relative abundance of this fragment compared to Ramipril.
Relative Abundance of Fragment Ion 2 (156.1019 m/z) ModerateHighA change in the stereochemistry could make the formation of the phenylpropyl fragment ion more favorable in this compound.

Experimental Protocol for HRMS Analysis

This protocol outlines a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method for the identification and differentiation of Ramipril and this compound.

1. Sample Preparation:

  • Prepare standard solutions of Ramipril and this compound reference standards in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a mixed solution containing both Ramipril and this compound.

  • For drug substance or product analysis, dissolve the sample in the same solvent to achieve a target concentration of Ramipril.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50 - 600.

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS of the top 3 most intense ions.

  • Collision Energy: A collision energy ramp (e.g., 15-40 eV) should be used to generate a rich fragmentation spectrum.

  • Resolution: > 60,000 FWHM.

4. Data Analysis:

  • Extract the ion chromatograms for the precursor ion of Ramipril/2-epi-Ramipril (m/z 417.2384).

  • Analyze the high-resolution mass spectra to confirm the elemental composition.

  • Compare the MS/MS fragmentation patterns of the unknown peak with the reference standards of Ramipril and this compound, paying close attention to the relative abundances of the key fragment ions.

Workflow for this compound Confirmation

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Analysis and Confirmation prep Prepare Ramipril and This compound Standards and Test Sample lc Chromatographic Separation (LC) prep->lc hrms High-Resolution Mass Spectrometry (HRMS) lc->hrms msms Tandem Mass Spectrometry (MS/MS) hrms->msms exact_mass Confirm Exact Mass and Elemental Composition msms->exact_mass frag_pattern Compare Fragmentation Patterns and Relative Abundances exact_mass->frag_pattern confirm Confirm Identity of This compound frag_pattern->confirm

Caption: Workflow for the confirmation of this compound identity using LC-HRMS.

This comprehensive approach, combining chromatographic separation with high-resolution mass spectrometry and tandem mass spectrometry, provides a robust and reliable method for the confirmation of the this compound impurity in pharmaceutical samples, ensuring the quality and safety of Ramipril products.

Assessing the Impact of 2-epi-Ramipril on Ramipril Drug Product Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, with a focus on the potential impact of the stereoisomeric impurity, 2-epi-Ramipril. While the primary degradation products of Ramipril are well-documented as Ramiprilat and Ramipril-Diketopiperazine (DKP), the influence of stereoisomers on the overall stability profile is a critical consideration in drug development. This document objectively compares the known degradation pathways with the potential role of this compound, supported by experimental data and detailed methodologies.

Executive Summary

Ramipril is susceptible to degradation through hydrolysis and cyclization, leading to the formation of Ramiprilat and Ramipril-DKP, respectively. The presence of impurities can significantly impact the safety, efficacy, and shelf-life of the drug product. While direct experimental data on the formation and impact of this compound as a degradation product is not extensively available in public literature, its potential influence as a process-related impurity or a minor degradant cannot be disregarded. The stability of stereoisomers can differ, potentially leading to altered degradation kinetics and impurity profiles. This guide outlines the established degradation pathways, presents available stability data, and provides the necessary experimental protocols to investigate and quantify Ramipril and its impurities, including potential stereoisomers like this compound.

Data Presentation: Ramipril Degradation Under Stress Conditions

The following table summarizes the quantitative data from forced degradation studies on Ramipril, highlighting the formation of its primary degradation products. It is important to note that "this compound" is not explicitly quantified in these studies; however, the data provides a baseline for Ramipril's inherent instability.

Stress ConditionRamipril (%)Ramiprilat (%)Ramipril-DKP (%)Other Degradants (%)Reference
Acidic Hydrolysis (0.1 N HCl) DegradedMajor ProductMinor ProductNot Specified[1]
Neutral Hydrolysis (Water) DegradedMajor ProductMajor ProductNot Specified[1]
Alkaline Hydrolysis (0.1 N NaOH) Significantly DegradedMajor ProductMinor ProductNot Specified[1]
Oxidative (3% H2O2) DegradedNot SpecifiedNot SpecifiedNot Specified[1]
Thermal (70°C) DegradedNot SpecifiedNot SpecifiedNot Specified[1]
Photolytic (UV and VIS) StableNo DegradationNo DegradationNo Degradation[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following protocols are based on established methods for the analysis of Ramipril and its degradation products.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify Ramipril from its known degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3]

  • Mobile Phase: A mixture of methanol, tetrahydrofuran, and phosphate buffer (pH 2.4; 0.01M) in a ratio of 55:5:40 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 215 nm.[1]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the Ramipril drug product in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Filter the solution through a 0.45 µm filter before injection.

  • Forced Degradation Sample Preparation:

    • Acidic: Dissolve the drug substance in 0.1 N HCl and heat.[1]

    • Alkaline: Dissolve the drug substance in 0.1 N NaOH and keep at room temperature.[1]

    • Neutral: Dissolve the drug substance in water and heat.[1]

    • Oxidative: Dissolve the drug substance in 3% H2O2 and keep at room temperature.[1]

    • Thermal: Expose the solid drug substance to heat (e.g., 70°C).[1]

    • Photolytic: Expose the drug substance to UV and visible light.[1]

Identification of Unknown Impurities (e.g., this compound)

To identify and characterize unknown impurities like this compound, a combination of chromatographic and spectroscopic techniques is necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Utilize an HPLC system coupled with a mass spectrometer.

    • The HPLC conditions can be similar to the stability-indicating method.

    • The mass spectrometer will provide mass-to-charge ratio (m/z) data for the parent ion and its fragments, aiding in the structural elucidation of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate the impurity of interest using preparative HPLC.

    • Dissolve the isolated impurity in a suitable deuterated solvent.

    • Acquire 1H and 13C NMR spectra to determine the chemical structure and stereochemistry of the molecule.

Mandatory Visualization

Ramipril Degradation Pathways

G Ramipril Ramipril Ramiprilat Ramiprilat (Impurity E) (Active Metabolite) Ramipril->Ramiprilat Hydrolysis (Moisture, pH) DKP Ramipril-Diketopiperazine (DKP) (Inactive Degradant) Ramipril->DKP Intramolecular Cyclization (Heat, Moisture) Epi_Ramipril This compound (Potential Stereoisomeric Impurity) Ramipril->Epi_Ramipril Epimerization (Process-related/Degradation)

Caption: Primary degradation pathways of Ramipril.

Experimental Workflow for Investigating this compound

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Characterization cluster_3 Quantification & Impact Assessment Forced Degradation\n(Acid, Base, Oxidative, Thermal, Photo) Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Stability-Indicating HPLC-UV Stability-Indicating HPLC-UV Forced Degradation\n(Acid, Base, Oxidative, Thermal, Photo)->Stability-Indicating HPLC-UV Process-related Samples Process-related Samples Process-related Samples->Stability-Indicating HPLC-UV LC-MS for Identification LC-MS for Identification Stability-Indicating HPLC-UV->LC-MS for Identification Peak corresponding to potential this compound Preparative HPLC for Isolation Preparative HPLC for Isolation LC-MS for Identification->Preparative HPLC for Isolation NMR for Structure Elucidation NMR for Structure Elucidation Preparative HPLC for Isolation->NMR for Structure Elucidation Method Validation for this compound Method Validation for this compound NMR for Structure Elucidation->Method Validation for this compound Comparative Stability Studies Comparative Stability Studies Method Validation for this compound->Comparative Stability Studies Impact on Product Shelf-life Impact on Product Shelf-life Comparative Stability Studies->Impact on Product Shelf-life

Caption: Workflow for identification and impact assessment of this compound.

Discussion: The Potential Impact of this compound

While Ramiprilat and Ramipril-DKP are the primary degradation products affecting Ramipril's stability, the presence of stereoisomeric impurities like this compound could have several implications:

  • Altered Pharmacological Activity: Stereoisomers of a drug can exhibit different pharmacological activities and toxicological profiles. If this compound is formed, it is crucial to determine its ACE inhibitory activity and potential adverse effects.

  • Impact on Degradation Rate: The three-dimensional structure of a molecule can influence its susceptibility to chemical reactions. This compound may degrade at a different rate than Ramipril itself, or its presence could potentially catalyze the degradation of Ramipril through different pathways.

  • Analytical Challenges: Stereoisomers can be challenging to separate chromatographically. A stability-indicating method must be capable of resolving Ramipril from all its potential impurities, including stereoisomers, to ensure accurate quantification and a true assessment of drug product stability.

Alternative Formulations for Enhanced Stability

To mitigate the inherent instability of Ramipril, several alternative formulation strategies have been explored:

  • Nanoemulsions: Encapsulating Ramipril in a nanoemulsion has been shown to enhance its stability, likely by protecting the drug from hydrolysis.

  • Solid Dispersions: Creating solid dispersions with various polymers can improve the stability of Ramipril by reducing its molecular mobility and protecting it from environmental factors.

  • Optimized Excipient Selection: The choice of excipients can significantly impact Ramipril's stability. For instance, alkaline excipients can promote the formation of Ramiprilat, while acidic excipients may favor the formation of Ramipril-DKP. Careful selection of compatible excipients is therefore critical.

Conclusion

The stability of Ramipril drug products is a multifaceted issue influenced by environmental factors, formulation composition, and the formation of degradation products. While Ramiprilat and Ramipril-DKP are the most commonly reported degradants, the potential role of stereoisomeric impurities such as this compound should not be overlooked. A thorough investigation into the formation and impact of all potential impurities, including stereoisomers, is essential for the development of a safe, effective, and stable Ramipril formulation. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for conducting such investigations and ensuring the quality of Ramipril drug products.

References

Inter-laboratory Validation of Analytical Methods for 2-epi-Ramipril: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical method validation for 2-epi-Ramipril, a critical diastereomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The presence and quantity of this compound must be carefully controlled in pharmaceutical formulations to ensure the safety and efficacy of the final product. This document outlines the typical validation parameters for an analytical method, presents a comparative summary of performance data, and details the experimental protocols.

The Importance of Method Validation

Analytical method validation is a critical process in drug development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. For impurities like this compound, a validated method ensures accurate and reliable quantification, which is essential for meeting regulatory requirements. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1), which outlines the validation characteristics required for analytical procedures.[1][2][3]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Ramipril and its impurities.[4][5][6][7] The following sections detail the validation of a typical reversed-phase HPLC (RP-HPLC) method for this compound. While specific inter-laboratory validation data for this compound is not publicly available, this guide presents a synthesis of expected performance characteristics based on single-laboratory validation studies of Ramipril and its impurities.

Data Summary

The following table summarizes the typical performance data for a validated RP-HPLC method for the quantification of this compound.

Validation ParameterAcceptance Criteria (based on ICH)Typical Performance of RP-HPLC Method
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from Ramipril, other impurities, or excipients at the retention time of this compound.
Linearity Correlation coefficient (r²) ≥ 0.99r² ≥ 0.998 over a concentration range of LOQ to 150% of the specification limit.
Range The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.0.05% to 0.3% of the nominal concentration of Ramipril.
Accuracy (% Recovery) 80.0% - 120.0%98.0% - 102.0%
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 3.0%Repeatability: RSD ≤ 1.5% Intermediate Precision: RSD ≤ 2.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Typically around 0.015% of the nominal Ramipril concentration.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Typically around 0.05% of the nominal Ramipril concentration.[8]
Robustness The reliability of an analysis with respect to deliberate variations in method parameters.No significant impact on results with minor changes in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Experimental Protocols

The following are detailed methodologies for the key experiments performed during the validation of an analytical method for this compound.

Specificity
  • Objective: To demonstrate that the analytical method is specific for the this compound impurity and that there is no interference from the main component (Ramipril), other related impurities, and formulation excipients.

  • Procedure:

    • Prepare a solution of the placebo (all formulation excipients without the active pharmaceutical ingredient).

    • Prepare a solution of pure Ramipril standard.

    • Prepare a solution of this compound standard.

    • Prepare a spiked solution containing Ramipril, this compound, and other known impurities.

    • Inject each solution into the HPLC system.

    • Analysis: Compare the chromatograms. The chromatogram of the placebo should not show any peak at the retention time of this compound. The peak for this compound in the spiked solution should be well-resolved from the Ramipril peak and other impurity peaks.

Linearity
  • Objective: To establish that the analytical method's response is directly proportional to the concentration of this compound over a specified range.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five dilutions of the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the proposed specification limit for this compound.

    • Inject each dilution in triplicate.

    • Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo solution.

    • Spike the placebo with known concentrations of this compound at three different levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples using the analytical method.

    • Analysis: Calculate the percentage recovery for each sample. The recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-day precision):

      • Prepare six independent samples of the drug product spiked with this compound at 100% of the specification limit.

      • Analyze these samples on the same day, with the same analyst and equipment.

      • Calculate the Relative Standard Deviation (RSD) of the results.

    • Intermediate Precision (Inter-day precision):

      • Repeat the analysis of six independent spiked samples on a different day, with a different analyst, and/or on different equipment.

      • Calculate the RSD of the results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio:

      • Prepare a series of dilute solutions of this compound.

      • Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (can be determined from the y-intercepts of regression lines) and S is the slope of the calibration curve.

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting A Develop HPLC Method B Optimize Chromatographic Conditions A->B C Define Validation Parameters B->C D Set Acceptance Criteria C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision D->H I LOD & LOQ D->I J Robustness D->J K Analyze Results E->K F->K G->K H->K I->K J->K L Compare with Acceptance Criteria K->L M Prepare Validation Report L->M

Caption: Workflow for the validation of an analytical method for this compound.

Logical Relationships of Validation Parameters

G cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & General Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Linearity Linearity Method Validation->Linearity Specificity Specificity Method Validation->Specificity Robustness Robustness Method Validation->Robustness Range Range Linearity->Range Range->Accuracy Range->Precision LOQ LOQ LOD LOD Specificity->LOD LOD->LOQ

Caption: Interdependencies of analytical method validation parameters as per ICH guidelines.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-epi-Ramipril, a stereoisomer of the active pharmaceutical ingredient Ramipril. Due to the absence of specific disposal data for this compound, these guidelines are based on the safety data for Ramipril and general best practices for laboratory chemical waste management. It is critical to treat this compound with the same precautions as Ramipril.

Hazard Classification and Safety Precautions

Based on the Safety Data Sheet (SDS) for Ramipril, the compound is classified with the following hazards:

  • Reproductive Toxicity (Category 1B): May damage the unborn child.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs (kidneys) through prolonged or repeated exposure if swallowed.[1][2]

Personal Protective Equipment (PPE) required when handling this compound:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Handle in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust.

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Do not mix this compound waste with non-hazardous waste.

  • Segregate solid waste (e.g., contaminated filter paper, unused compound) from liquid waste (e.g., solutions containing the compound).

  • Keep this compound waste separate from other incompatible chemical wastes.

2. Waste Collection and Storage:

  • Collect all this compound waste in designated, properly labeled, and sealed containers.

  • Use containers that are compatible with the chemical nature of the waste.

  • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols (e.g., health hazard, exclamation mark).

  • Store the waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.[2]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.[3][4] Improper disposal can lead to environmental contamination.[4][5]

  • Arrange for the disposal of this compound waste through a licensed and approved hazardous waste disposal company.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

4. Handling Spills:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE before attempting to clean up the spill.

  • For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[2]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal as hazardous waste.

  • Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials as hazardous waste.

Summary of Disposal and Regulatory Information

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1][2]
Primary Disposal Method Incineration by an approved waste disposal plant[1][2][7]
Prohibited Disposal Methods Do not dispose down the drain or in regular trash[3][4]
Container Requirements Labeled, sealed, and compatible with the waste[6][8]
Regulatory Oversight Adherence to local, state, and federal regulations is mandatory[6]

Experimental Workflow for Disposal

Below is a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Solid vs. Liquid Label Container Label Container Segregate Waste->Label Container Hazardous Waste: This compound Store Securely Store Securely Label Container->Store Securely Designated Area Contact EHS Contact Environmental Health & Safety (EHS) Store Securely->Contact EHS Arrange Pickup Arrange Pickup by Licensed Contractor Contact EHS->Arrange Pickup Document Disposal Document Waste Disposal Arrange Pickup->Document Disposal

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that laboratory professionals can manage and dispose of this compound safely and in compliance with regulations, thereby building trust and reinforcing a culture of safety.

References

Comprehensive Safety and Handling Protocols for 2-epi-Ramipril

Author: BenchChem Technical Support Team. Date: November 2025

Ramipril is classified as a substance that may cause an allergic skin reaction, is suspected of damaging the unborn child, and may cause damage to the kidneys through prolonged or repeated oral exposure.[1][2] Therefore, stringent adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is necessary to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategoryRecommended EquipmentRationale
Respiratory Protection NIOSH/MSHA approved air-purifying respirator with appropriate cartridges.[2]To prevent inhalation of dust or aerosols, especially when handling the powdered form of the compound.
Hand Protection Impervious gloves; consider double gloving.[1][2]To prevent skin contact which can lead to sensitization or allergic reactions.
Eye and Face Protection Safety glasses with side shields or goggles. A faceshield is recommended if there is a potential for splashing or generating dust.[1][2]To protect the eyes from dust, mists, or aerosols.
Skin and Body Protection Laboratory coat, and additional protective clothing such as sleevelets, an apron, or a disposable suit to avoid exposed skin.[1]To prevent contamination of personal clothing and minimize skin exposure.

Operational and Handling Plan

Safe handling practices are essential to minimize the generation of dust and prevent accidental exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a fume hood or under local exhaust ventilation.[3]

  • Minimize dust generation during handling and weighing.[2][3]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. The designated handling area should be clean and uncluttered.

  • Weighing and Transfer:

    • Perform these operations in a contained environment like a fume hood.

    • Use appropriate tools (e.g., spatulas) to handle the compound.

    • Keep containers tightly closed when not in use.[1][2]

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the vessel is appropriately labeled.

  • Post-Handling:

    • Thoroughly clean the work area using a damp cloth or a filtered vacuum to avoid dispersing dust.[3]

    • Wash hands and any exposed skin immediately after handling.[4]

    • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with plenty of water.[2] If skin irritation or a rash occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Evacuate non-essential personnel.[3] Wear appropriate PPE and contain the spill.[3] Collect the spilled material using a method that does not generate dust (e.g., wet wipe or HEPA-filtered vacuum) and place it in a sealed container for disposal.[3]

Disposal Plan

All waste materials contaminated with 2-epi-Ramipril must be handled as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all contaminated waste, including disposable PPE, cleaning materials, and excess compound.[3]

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Avoid release to the environment.[1][2]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol A Don PPE B Prepare Work Area C Weigh & Transfer (in Fume Hood) B->C D Prepare Solution C->D I Exposure Event C->I E Clean Work Area D->E D->I F Dispose of Waste E->F G Doff PPE F->G H Wash Hands G->H J Follow Emergency Procedures I->J K Seek Medical Attention J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.